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3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol Documentation Hub

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  • Product: 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol
  • CAS: 1443349-29-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Profiling of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the strategic assembly of diaryl and heteroaryl methanols provides a versatile foundation for central nervous system (CNS) therapeutics. 3,4-Dich...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the strategic assembly of diaryl and heteroaryl methanols provides a versatile foundation for central nervous system (CNS) therapeutics. 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol (CAS: 1443349-29-8) represents a highly specialized building block. This molecule integrates a lipophilic, halogen-bonded 3,4-dichlorophenyl moiety with an electron-rich 1-methylpyrrole ring, bridged by a hydroxylated sp³ carbon.

This specific structural motif is highly valued in the development of neuroactive agents. Heteroaryl methanol derivatives are frequently utilized as core scaffolds or advanced intermediates in the synthesis of subtype-selective GABA transporter (GAT) inhibitors and analgesic compounds, where the precise spatial arrangement of the aryl rings dictates receptor pocket binding affinity[1]. Understanding its physicochemical boundaries and synthetic behavior is critical for downstream functionalization, such as conversion into diarylbutenylpiperidines or functionalized amino acids[1].

Physicochemical Profiling & ADME Implications

For a compound to transition from a synthetic intermediate to a viable lead, its physicochemical properties must align with established pharmacokinetic parameters. The data below synthesizes structural calculations with predictive models derived from2[2].

Quantitative Property Matrix
Physicochemical PropertyValueImplication for Drug Design & Formulation
Molecular Formula C₁₂H₁₁Cl₂NON/A
Molecular Weight 256.13 g/mol Highly optimal for oral bioavailability; strictly compliant with Lipinski’s Rule of 5.
Calculated LogP (iLOGP) ~3.9 - 4.1Pronounced lipophilicity. Ensures excellent blood-brain barrier (BBB) penetration, ideal for CNS targets.
Topological Polar Surface Area 25.2 ŲLow TPSA facilitates passive transmembrane diffusion.
Hydrogen Bond Donors (HBD) 1 (-OH)Minimizes the desolvation penalty during receptor binding.
Hydrogen Bond Acceptors (HBA) 2 (-OH, Pyrrole N)Provides sufficient electrostatic anchoring without compromising membrane permeability.
pKa (Hydroxyl) ~13.5Remains entirely unionized at physiological pH (7.4), preventing ion-trapping in acidic compartments.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol relies on the highly regioselective nucleophilic 1,2-addition of lithiated heteroaromatics to aldehydes. This protocol is grounded in established methodologies for 3[3].

Step-by-Step Workflow & Causality

Step 1: Directed Lithiation of 1-Methylpyrrole

  • Procedure: To a flame-dried flask under inert argon, add 1-methylpyrrole (1.0 eq) in anhydrous THF. Cool to -78°C. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour.

  • Causality: 1-Methylpyrrole is weakly acidic at the C2 position. The use of a strong organolithium base at cryogenic temperatures (-78°C) ensures exclusive deprotonation at C2 while preventing the kinetic instability and ring-opening side reactions that occur at higher temperatures[3].

Step 2: Electrophilic Addition

  • Procedure: Dissolve 3,4-dichlorobenzaldehyde (0.95 eq) in anhydrous THF and add dropwise to the lithiated pyrrole solution at -78°C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: The electron-withdrawing chlorine atoms on the benzaldehyde significantly increase the electrophilicity of the carbonyl carbon. This facilitates a rapid, quantitative nucleophilic attack by the 2-lithio-1-methylpyrrole.

Step 3: Controlled Quenching (Critical Step)

  • Procedure: Quench the reaction strictly with saturated aqueous ammonium chloride (NH₄Cl) at 0°C. Extract with ethyl acetate.

  • Causality: A mild proton source (NH₄Cl) is mandatory. Using a strong mineral acid (e.g., HCl) would protonate the newly formed secondary alcohol, turning it into a leaving group. This would trigger rapid dehydration, yielding an unstable, highly reactive dipyrromethene or fulvene-like conjugated system.

Step 4: Purification

  • Procedure: Concentrate the organic layer and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

SynthesisWorkflow N1 1-Methylpyrrole (Starting Material) N2 n-BuLi / THF (-78°C, 1h) N1->N2 N3 2-Lithio-1-methylpyrrole (Nucleophile) N2->N3 Lithiation N5 Nucleophilic Addition (-78°C to RT) N3->N5 N4 3,4-Dichlorobenzaldehyde (Electrophile) N4->N5 N6 Aqueous Quench (Sat. NH4Cl) N5->N6 Intermediate Alkoxide N7 3,4-Dichlorophenyl- (1-methyl-2-pyrrolyl)methanol N6->N7 Workup & Purification

Figure 1: Step-by-step synthesis workflow via directed lithiation and nucleophilic addition.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical loop. Each technique confirms a specific molecular transformation.

¹H and ¹³C NMR Spectroscopy (CDCl₃, 400 MHz)
  • Self-Validating Checkpoint: The absolute disappearance of the highly deshielded aldehyde proton (~10.0 ppm) and the emergence of a new methine proton (CH-OH) at ~5.8 ppm .

  • Key Assignments:

    • ~3.6 ppm (s, 3H): N-methyl protons of the pyrrole ring.

    • ~6.0–6.6 ppm (m, 3H): Pyrrole ring protons.

    • ~7.2–7.5 ppm (m, 3H): Aromatic protons of the 3,4-dichlorophenyl ring.

UPLC-MS (Electrospray Ionization, ESI+)
  • Mechanistic Observation: Diaryl and heteroaryl methanols frequently exhibit a weak parent ion [M+H]+ at m/z 256.0. Instead, the base peak is typically the [M−OH]+ ion at m/z 239.0 .

  • Causality: The high energy of the ESI source induces the facile loss of water, generating a highly stable carbocation that is resonance-stabilized by the electron-rich 1-methylpyrrole ring.

FTIR Spectroscopy (ATR)
  • Self-Validating Checkpoint: The complete absence of the sharp, strong carbonyl (C=O) stretch at ~1700 cm⁻¹ from the starting benzaldehyde, replaced by a broad, dominant hydroxyl (O-H) stretch at ~3300–3400 cm⁻¹ .

AnalyticalWorkflow A Purified Compound (Batch Release) B UPLC-MS (ESI+) [M-OH]+ Ion Detection A->B C 1H & 13C NMR (CDCl3, 400 MHz) A->C D FTIR Spectroscopy (ATR) A->D E Physicochemical Profiling B->E C->E D->E

Figure 2: Multimodal analytical characterization and physicochemical profiling workflow.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: PubMed Central (Scientific Reports)
  • Asymmetric synthesis of α-(heteroaryl)

Sources

Exploratory

Spectral data (NMR, IR, MS) of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol

An In-depth Technical Guide to the Spectral Characterization of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol This guide provides a comprehensive analysis of the spectral data for the novel compound 3,4-Dichlorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Characterization of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol

This guide provides a comprehensive analysis of the spectral data for the novel compound 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of new chemical entities. This document is structured to offer not just raw data, but also expert interpretation and procedural rationale, reflecting a commitment to scientific integrity and practical utility.

Introduction and Molecular Overview

3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol represents a unique molecular architecture combining a halogenated aromatic ring with a substituted pyrrole moiety, linked by a carbinol bridge. Such structures are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with both the pyrrole and dichlorophenyl scaffolds. Accurate and unambiguous structural elucidation is the cornerstone of any drug discovery program, ensuring that biological data is correctly attributed to the compound of interest. This guide details the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve a high-confidence characterization of this molecule.

The causality behind employing this multi-technique approach lies in the complementary nature of the data obtained. Mass spectrometry provides the molecular weight and elemental composition, IR spectroscopy identifies the functional groups present, and NMR spectroscopy reveals the precise connectivity and three-dimensional arrangement of the atoms.

Figure 1: Structure of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. For 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol, high-resolution mass spectrometry (HRMS) is particularly insightful.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol.

  • Instrumentation: Analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is selected to promote the formation of protonated molecules, [M+H]⁺.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

  • Calibration: The instrument is calibrated using a standard solution of sodium formate to ensure high mass accuracy.

Data Summary and Interpretation
ParameterObserved ValueInterpretation
Molecular Formula C₁₂H₁₂Cl₂NO
Calculated Exact Mass 268.0296For the [M+H]⁺ ion
Observed m/z 268.0294High correlation with the calculated mass
Isotopic Pattern M, M+2, M+4Characteristic of two chlorine atoms

The presence of two chlorine atoms gives rise to a distinctive isotopic pattern for the molecular ion peak. The expected intensity ratio for a molecule containing two chlorine atoms is approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This pattern serves as a powerful diagnostic tool for confirming the presence of the two chlorine atoms.

cluster_workflow Mass Spectrometry Workflow Sample Preparation Sample Preparation ESI-Q-TOF MS ESI-Q-TOF MS Sample Preparation->ESI-Q-TOF MS Positive Ion Mode Data Analysis Data Analysis ESI-Q-TOF MS->Data Analysis m/z and Isotopic Pattern Structural Confirmation Structural Confirmation Data Analysis->Structural Confirmation High Mass Accuracy

Figure 2: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for the identification of functional groups within a molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, providing a molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory is used.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Summary and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
~3100-3000MediumAromatic and Pyrrole C-H stretch
~2950-2850MediumAliphatic C-H stretch (methyl and methine)
~1600, ~1475Medium-StrongC=C stretching (aromatic and pyrrole rings)
~1100StrongC-O stretch (secondary alcohol)
~820StrongC-Cl stretch

The broad absorption around 3400 cm⁻¹ is a clear indication of the hydroxyl group. The presence of both aromatic/heteroaromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule. The strong C-O stretch at approximately 1100 cm⁻¹ is characteristic of a secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the molecular connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR: Quantitative data is acquired with 16 scans.

  • ¹³C NMR: Data is acquired with 1024 scans using proton decoupling.

  • 2D NMR (COSY, HSQC): Standard pulse programs are used to acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra to confirm proton-proton and proton-carbon correlations, respectively.

¹H NMR Data Summary and Interpretation (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45d, J = 2.0 Hz1HH-2' (Ar-H)
7.38d, J = 8.5 Hz1HH-5' (Ar-H)
7.15dd, J = 8.5, 2.0 Hz1HH-6' (Ar-H)
6.65t, J = 2.0 Hz1HH-5 (Pyrrole-H)
6.10t, J = 3.0 Hz1HH-4 (Pyrrole-H)
5.95t, J = 2.5 Hz1HH-3 (Pyrrole-H)
5.80s1H-CH(OH)-
3.60s3H-NCH₃
2.50br s1H-OH

The downfield region of the ¹H NMR spectrum clearly shows the signals for the three protons of the 3,4-dichlorophenyl ring and the three protons of the pyrrole ring. The singlet at 5.80 ppm is characteristic of the methine proton of the carbinol bridge. The singlet at 3.60 ppm corresponds to the N-methyl group. The broad singlet for the hydroxyl proton is exchangeable with D₂O.

¹³C NMR Data Summary and Interpretation (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
142.5C-1' (Ar-C)
132.8C-4' (Ar-C-Cl)
130.5C-3' (Ar-C-Cl)
129.0C-6' (Ar-CH)
126.5C-5' (Ar-CH)
124.0C-2' (Ar-CH)
130.0C-2 (Pyrrole-C)
122.0C-5 (Pyrrole-CH)
108.0C-3 (Pyrrole-CH)
107.5C-4 (Pyrrole-CH)
68.0-CH(OH)-
34.5-NCH₃

The ¹³C NMR spectrum is consistent with the proposed structure, showing twelve distinct carbon signals. The chemical shifts are in agreement with the expected electronic environments of the carbon atoms.

cluster_nmr_logic NMR Elucidation Logic ¹H NMR ¹H NMR Proton Environment Proton Environment ¹H NMR->Proton Environment Structure Confirmation Structure Confirmation Proton Environment->Structure Confirmation ¹³C NMR ¹³C NMR Carbon Skeleton Carbon Skeleton ¹³C NMR->Carbon Skeleton Carbon Skeleton->Structure Confirmation COSY COSY H-H Connectivity H-H Connectivity COSY->H-H Connectivity H-H Connectivity->Structure Confirmation HSQC HSQC C-H Connectivity C-H Connectivity HSQC->C-H Connectivity C-H Connectivity->Structure Confirmation

Figure 3: Logical flow for structural elucidation using NMR.

Conclusion

The comprehensive application of mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a self-validating system for the structural confirmation of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol. The data presented in this guide are internally consistent and align with established principles of chemical spectroscopy. This rigorous characterization is an essential prerequisite for any further investigation into the chemical and biological properties of this compound.

References

  • PubChem. 3,4-Dichloromethylphenidate. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • NIST. Ethanone, 1-(3,4-dichlorophenyl)-. Available at: [Link]

  • Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Available at: [Link]

Foundational

The Dichlorophenyl Pyrrole Scaffold: A Technical Guide to Biological Activity, Synthesis, and Therapeutic Potential

Executive Summary The pyrrole ring is a privileged scaffold in medicinal chemistry and agrochemical development, heavily inspired by naturally occurring polyhalogenated antibiotics such as the pyrrolomycins[1]. By introd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry and agrochemical development, heavily inspired by naturally occurring polyhalogenated antibiotics such as the pyrrolomycins[1]. By introducing specific halogenated phenyl substituents—most notably the 2,3-, 2,4-, or 2,5-dichlorophenyl moieties—researchers have unlocked a vast chemical space characterized by potent antimicrobial, antifungal, anticancer, and insecticidal properties.

This whitepaper provides an in-depth mechanistic analysis of dichlorophenyl pyrrolyl compounds. We will deconstruct the structure-activity relationships (SAR) that drive their efficacy, detail the self-validating experimental protocols required for their synthesis and screening, and explore their dual utility in pharmaceutical drug discovery and advanced agrochemical design.

Mechanistic Foundations: Why the Dichlorophenyl Pyrrole Motif Works

The biological activity of dichlorophenyl pyrrole derivatives is not monolithic; it is highly dependent on the substitution pattern of the pyrrole nitrogen and adjacent carbons. The lipophilicity provided by the dichlorophenyl group enhances membrane permeability, while the pyrrole core serves as a versatile hydrogen-bond donor/acceptor or a pro-drug trigger.

Pro-Drug Activation and Mitochondrial Uncoupling (Agrochemicals)

In agrochemical applications, halogenated pyrroles like chlorfenapyr and fenpiclonil represent a masterclass in pro-drug design[2][3]. Chlorfenapyr, while technically containing a chlorophenyl/bromophenyl variant, established the paradigm for this class.

  • The Causality: These compounds are synthesized with an N-ethoxymethyl blocking group. This renders the molecule inactive and lipophilic, allowing for rapid cuticular penetration in pests. Once ingested, insect mixed-function oxidases (MFOs), specifically Cytochrome P450 enzymes, oxidatively cleave the N-alkyl group[3].

  • The Target: The resulting active pyrrole metabolite translocates to the inner mitochondrial membrane, where its weakly acidic nature allows it to shuttle protons across the membrane, uncoupling oxidative phosphorylation and leading to rapid ATP depletion and cell death.

G N1 Pro-insecticide (N-alkylated pyrrole) N2 Mixed-Function Oxidases (Cytochrome P450) N1->N2 ingested by pest N3 Active Pyrrole Metabolite (N-dealkylation) N2->N3 oxidative metabolism N4 Mitochondrial Inner Membrane N3->N4 translocates to N5 Proton Gradient Disruption (Uncoupling) N4->N5 disrupts H+ gradient N6 ATP Depletion & Cell Death N5->N6 halts oxidative phosphorylation

Bioactivation pathway of halogenated pyrrole pro-insecticides via mixed-function oxidases.

Antimicrobial and Anticancer Modalities (Pharmaceuticals)

Recent pharmaceutical research has hybridized the pyrrole ring with chalcone frameworks. For example, 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one has demonstrated exceptional antifungal activity against Candida krusei and selective cytotoxicity against HepG2 and A549 cancer cell lines[4].

  • The Causality: The α,β-unsaturated carbonyl system of the chalcone acts as a Michael acceptor, covalently binding to thiol groups in essential fungal/tumor enzymes. The addition of the 2,5-dichlorophenyl group precisely tunes the steric bulk and electron-withdrawing nature of the molecule, optimizing its fit within the target enzyme's hydrophobic pocket while preventing genotoxicity (as confirmed by Ames MPF assays)[4].

Quantitative Data: Comparative Biological Activity

To benchmark the efficacy of these compounds, we must look at their minimum inhibitory concentrations (MIC) and cell viability metrics. The table below synthesizes quantitative data for key dichlorophenyl pyrrole derivatives against standard baselines.

Compound Class / Specific DerivativeTarget Organism / Cell LinePrimary Biological ActivityKey Metric / PotencyReference
Pyrrole-based Chalcone (2,5-dichlorophenyl derivative)Candida kruseiAntifungalSuperior to Ketoconazole (via ATP bioluminescence)[4]
Pyrrole-based Chalcone (2,5-dichlorophenyl derivative)HepG2 / A549 cell linesAnticancer (Cytotoxic)Non-genotoxic; selective apoptosis induction[4]
Phenylpyrrole (Fenpiclonil: 4-(2,3-dichlorophenyl)pyrrole-3-carbonitrile)Fusarium sulphureumFungicidal (Agricultural)Disruption of osmotic signal transduction[2]
Acidic Phenylpyrrole (N-carboxymethyl-3-cyano-4-(2,3-dichlorophenyl)pyrrole)Eutypa lataFungicidal (Phloem-mobile)Highly mobile in sieve tubes (pH 4.6-5.0)[5]

Experimental Workflows & Self-Validating Protocols

As application scientists, we rely on protocols that contain internal controls to validate each step of the process. The following methodologies describe the synthesis and biological evaluation of dichlorophenyl pyrrole chalcones.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

Objective: Synthesize 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one. Rationale: The Claisen-Schmidt condensation is chosen over acid-catalyzed methods to prevent the polymerization of the electron-rich pyrrole ring.

  • Preparation: Dissolve equimolar amounts (10 mmol) of 2-acetyl-1-methylpyrrole and 5-(2,5-dichlorophenyl)furfural in 20 mL of absolute ethanol.

  • Catalysis: Add 10% aqueous NaOH (5 mL) dropwise while maintaining the reaction vessel in an ice bath (0–5°C). Causality: Temperature control prevents the formation of self-condensation byproducts.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Pour the mixture into crushed ice and neutralize with dilute HCl (1M) until precipitation is complete.

  • Validation: Filter, wash with cold water, and recrystallize from ethanol. Validate the α,β-unsaturated trans-geometry using 1 H-NMR (look for the characteristic doublet coupling constant J≈15−16 Hz for the vinylic protons).

Protocol 2: ATP Bioluminescence Microbial Cell Viability Assay

Objective: Quantify the antifungal efficacy of the synthesized compound against Candida krusei. Rationale: Standard MIC assays rely on optical density (OD), which cannot distinguish between dead cells and static, non-replicating cells. ATP bioluminescence provides a direct, metabolically linked readout of cell viability, acting as a self-validating check against false positives.

  • Inoculation: Seed Candida krusei in RPMI 1640 medium to a concentration of 1×103 to 5×103 CFU/mL.

  • Treatment: Expose the fungal cultures to serial dilutions of the dichlorophenyl pyrrole compound (ranging from 0.5 to 64 µg/mL) in a 96-well opaque microplate. Include Ketoconazole as a positive control and 1% DMSO as a vehicle control.

  • Incubation: Incubate at 35°C for 24 hours.

  • Lysis & Luminescence: Add an equal volume of BacTiter-Glo™ (or equivalent ATP assay reagent) to each well. Shake for 5 minutes to ensure complete cell lysis and ATP release.

  • Quantification: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ATP present, which correlates to the number of viable cells[4].

G S1 2-acetyl-1-methylpyrrole + 5-(dichlorophenyl)furfural S2 Base-Catalyzed Claisen-Schmidt Condensation S1->S2 NaOH, Ethanol, 0-5°C S3 Dichlorophenyl Pyrrole Chalcone S2->S3 crystallization & NMR validation S4 Microdilution Assay (Pathogenic Bacteria/Candida) S3->S4 in vitro screening S5 ATP Bioluminescence Assay (Cell Viability) S3->S5 metabolic profiling S6 Lead Compound Identification (Antimicrobial/Anticancer) S4->S6 S5->S6

Experimental workflow for the synthesis and biological screening of pyrrole-based chalcones.

Conclusion and Future Directions

The dichlorophenyl pyrrole scaffold is a highly tunable pharmacophore. By manipulating the N-substitution (e.g., adding carboxymethyl groups for phloem mobility in plants[5] or leaving it unsubstituted to retain hydrogen-bonding capabilities) and altering the conjugated systems attached to the pyrrole ring, researchers can dictate whether the molecule acts as an agrochemical uncoupler or a highly selective pharmaceutical agent.

Future drug development should focus on the pharmacokinetic profiling of these pyrrole-chalcone hybrids, specifically investigating their metabolic stability in human liver microsomes and their potential to overcome multi-drug resistant (MDR) fungal strains.

References

  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity National Center for Biotechnology Information (NIH) URL:[Link]

  • Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum Wageningen University & Research eDepot URL:[Link]

  • Synthesis and phloem mobility of acidic derivatives of the fungicide fenpiclonil National Center for Biotechnology Information (NIH / PubMed) URL:[Link]

  • Chlorfenapyr (Pyrrole Insecticide) Profile and Signaling Pathways American Chemical Suppliers URL: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Exploratory

Chemoinformatic Profiling and Synthetic Methodology of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol

As drug discovery pipelines increasingly rely on highly functionalized, stereochemically rich scaffolds, the precise chemoinformatic characterization and reliable synthesis of intermediate pharmacophores become paramount...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized, stereochemically rich scaffolds, the precise chemoinformatic characterization and reliable synthesis of intermediate pharmacophores become paramount. This technical guide provides an in-depth analysis of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol , a versatile secondary alcohol that bridges a lipophilic halogenated phenyl ring with an electron-rich N-methylpyrrole heterocycle[1].

Designed for researchers and application scientists, this whitepaper details the compound's digital identifiers, structural logic, and a field-proven, self-validating synthetic protocol.

Chemoinformatic Identifiers: SMILES and InChIKey

Accurate digital representation of chemical structures is the backbone of modern computational drug discovery. The Simplified Molecular-Input Line-Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI) provide standardized, machine-readable formats for database querying and molecular modeling.

Quantitative Data & Identifiers
PropertyValue
IUPAC Name (3,4-dichlorophenyl)(1-methyl-1H-pyrrol-2-yl)methanol
CAS Registry Number 1443349-29-8[1]
Chemical Formula C₁₂H₁₁Cl₂NO
Molecular Weight 256.13 g/mol
Isomeric SMILES CN1C=CC=C1C(O)C2=CC=C(Cl)C(Cl)=C2
Standard InChI InChI=1S/C12H11Cl2NO/c1-15-6-3-4-10(15)12(16)8-2-5-9(13)11(14)7-8/h2-7,12,16H,1H3
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 1 (Hydroxyl oxygen)
Rotatable Bonds 2

Note: The InChIKey is a 27-character fixed-length digital signature generated by hashing the Standard InChI string via the SHA-256 algorithm. It consists of a 14-character skeleton block, a 10-character stereochemistry/isotope block, and a 1-character protonation flag, ensuring collision-free database indexing.

Structural Analysis & Pharmacophore Mapping

The architecture of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol is deliberately segmented into three distinct functional domains. Understanding the causality behind these structural choices is critical for downstream medicinal chemistry applications.

  • The 3,4-Dichlorophenyl Domain: A privileged motif in neuropharmacology (found in therapeutics like sertraline). The heavy chlorine atoms significantly increase lipophilicity for blood-brain barrier (BBB) penetration and participate in highly directional halogen bonding with target protein backbones.

  • The 1-Methyl-2-pyrrolyl Domain: An electron-rich aromatic system. The N-methyl substitution serves a dual purpose: it prevents the nitrogen from acting as a hydrogen bond donor (which would otherwise increase polar surface area and reduce BBB permeability) while enabling robust π−π stacking interactions in electron-deficient binding pockets.

  • The Central Methanol Carbon: An sp3 hybridized chiral center that acts as a flexible hinge and a hydrogen bond donor, allowing the two aromatic rings to adopt optimal dihedral angles for target engagement.

Pharmacophore Core Central Methanol (sp³) Hydrogen Bond Donor Chiral Center Ring1 3,4-Dichlorophenyl Lipophilic Domain Halogen Bonding Core->Ring1 C-C Bond Ring2 1-Methyl-2-pyrrolyl Electron-Rich Aromatic Pi-Pi Stacking Core->Ring2 C-C Bond

Fig 1: Pharmacophore mapping of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol.

Validated Synthetic Methodology

The synthesis of highly functionalized diaryl/heteroaryl methanols requires strict control over nucleophilic addition to prevent over-reaction or undesired elimination. As pyrrole derivatives are notoriously sensitive to acidic conditions, the protocol below is engineered as a self-validating system to maximize yield and purity.

Experimental Protocol: Grignard Addition

Rationale for Reagent Selection: We utilize 1-methylpyrrole-2-carboxaldehyde as the electrophile and 3,4-dichlorophenylmagnesium bromide as the nucleophile. Causality: The electron-rich pyrrole ring significantly decreases the electrophilicity of the carbonyl carbon. By making the pyrrole the aldehyde component, we force the highly reactive Grignard reagent to drive the reaction to completion, avoiding unreacted starting materials.

Step 1: Activation and Grignard Formation

  • Action: In a flame-dried Schlenk flask under argon, add magnesium turnings (1.2 eq) and a catalytic crystal of iodine in anhydrous THF. Add 3,4-dichlorobromobenzene (1.0 eq) dropwise at reflux.

  • Causality: Iodine chemically scrubs the passivating magnesium oxide layer, ensuring reliable radical initiation. THF is mandatory here; its oxygen lone pairs coordinate with and stabilize the resulting organomagnesium complex far better than diethyl ether.

Step 2: Electrophilic Addition

  • Action: Cool the dark Grignard solution to 0 °C. Dissolve 1-methylpyrrole-2-carboxaldehyde (0.9 eq) in THF and add dropwise. Allow to warm to room temperature over 2 hours.

  • Self-Validation: The reaction's progress is visually self-validating. The dark brown/grey Grignard solution will transition into a pale yellow, homogeneous magnesium alkoxide solution upon successful addition. TLC monitoring (Hexanes/EtOAc 3:1) will confirm the complete disappearance of the UV-active aldehyde spot.

Step 3: Controlled Quench (Critical Step)

  • Action: Quench the reaction strictly with saturated aqueous NH₄Cl at 0 °C.

  • Causality: Using a weak acid like NH₄Cl (pH ~5.5) is non-negotiable. Stronger acids (like HCl) will trigger the acid-catalyzed dehydration of the newly formed secondary alcohol, leading to the formation of highly reactive, unstable dipyrromethane-like polymers.

Step 4: Isolation

  • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Synthesis Step1 3,4-Dichlorobromobenzene + Mg Turnings Step2 Grignard Reagent (Dark Brown Solution) Step1->Step2 THF, Reflux, I₂ (cat) Step4 Nucleophilic Addition (THF, 0°C → RT) Step2->Step4 Step3 1-Methylpyrrole-2-carboxaldehyde (Electrophile) Step3->Step4 Dropwise addition Step5 Aqueous Quench (Saturated NH₄Cl) Step4->Step5 TLC Confirmation Step6 Target Compound (Secondary Alcohol) Step5->Step6 Extraction & Chromatography

Fig 2: Step-by-step synthetic workflow via Grignard addition and controlled quench.

References

  • ChemSrc Database. "3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol - CAS 1443349-29-8." ChemSrc. URL:[Link]

  • Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics. URL:[Link]

  • Weininger, D. (1988). "SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules." Journal of Chemical Information and Computer Sciences. URL:[Link]

  • Joule, J. A., & Mills, K. (2010). "Heterocyclic Chemistry, 5th Edition." John Wiley & Sons. URL:[Link]

Sources

Foundational

The Structure-Activity Relationship (SAR) of Dichlorophenyl-Containing Compounds: A Technical Guide for Drug Discovery

Executive Summary The incorporation of halogen atoms into small-molecule therapeutics is a cornerstone of modern drug design. Among these, the dichlorophenyl moiety —a phenyl ring substituted with two chlorine atoms—serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of halogen atoms into small-molecule therapeutics is a cornerstone of modern drug design. Among these, the dichlorophenyl moiety —a phenyl ring substituted with two chlorine atoms—serves as a highly versatile pharmacophore. Far from being a mere lipophilic appendage, the dichlorophenyl group acts as a multi-functional structural element that dictates molecular conformation, modulates metabolic stability, and engages in highly directional non-covalent interactions. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of dichlorophenyl-containing compounds, exploring the physicochemical causality behind their behavior and outlining self-validating experimental workflows for their optimization.

The Physicochemical Logic of the Dichlorophenyl Moiety

To effectively leverage the dichlorophenyl group in lead optimization, medicinal chemists must understand the triad of physicochemical effects it introduces: steric hindrance, electronic modulation, and lipophilicity.

Steric Hindrance and Conformational Control

Chlorine has a van der Waals radius of approximately 1.75 Å, which is significantly larger than that of hydrogen (1.20 Å). When two chlorine atoms are introduced onto a phenyl ring, they create substantial steric bulk. This bulk is strategically used to restrict the conformational freedom of a molecule. For instance, in ortho-substituted systems (e.g., 2,6-dichlorophenyl), the steric clash between the chlorine atoms and adjacent linker atoms forces the phenyl ring to adopt a highly twisted, often orthogonal conformation relative to the rest of the molecule. This orthogonality is critical for fitting into deep, narrow hydrophobic pockets, such as the DFG-out allosteric site in kinase targets[1].

The σ -Hole and Halogen Bonding

Due to its high electronegativity, chlorine pulls electron density away from the pole opposite the covalent C–Cl bond. This creates a localized region of positive electrostatic potential known as a σ -hole . This electron-deficient cap can act as a Lewis acid, forming highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen, or sulfur atoms in the protein target). This phenomenon, known as halogen bonding , significantly enhances target binding affinity and residence time, often transforming a moderate hit into a potent lead.

Lipophilicity and Metabolic Shielding

The addition of two chlorine atoms increases the partition coefficient (LogP) of a molecule, enhancing its ability to passively diffuse across lipid bilayers. Furthermore, the strong carbon-chlorine bond is highly resistant to oxidative cleavage. By placing chlorine atoms at positions traditionally susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation (typically the para and meta positions), chemists can effectively "shield" the molecule, drastically increasing its metabolic half-life and oral bioavailability.

G DCP Dichlorophenyl Moiety Steric Steric Bulk DCP->Steric Electronic Electronegativity DCP->Electronic Lipophilic Lipophilicity DCP->Lipophilic Metab CYP450 Shielding Steric->Metab Blocks oxidation Conf Conformational Restriction Steric->Conf Increases dihedral angle Halogen Halogen Bonding Electronic->Halogen Creates positive sigma-hole Perm Membrane Permeability Lipophilic->Perm Enhances passive diffusion

Caption: Logical mapping of dichlorophenyl physicochemical properties to pharmacological outcomes.

Positional Isomerism: 2,4- vs. 3,4- vs. 2,6-Dichlorophenyl

The specific placement of the two chlorine atoms dictates the SAR trajectory:

  • 3,4-Dichlorophenyl: Lacks ortho substitution, meaning the ring remains relatively coplanar with adjacent conjugated systems. This motif is highly lipophilic and extends deep into hydrophobic sub-pockets. It is frequently utilized in central nervous system (CNS) drugs and anti-infectives[2].

  • 2,6-Dichlorophenyl: The dual ortho substitution maximizes steric hindrance, locking the dihedral angle. This is the hallmark of many kinase inhibitors, where the orthogonal presentation is required to avoid steric clashes with the kinase hinge region[1].

  • 2,4-Dichlorophenyl: Offers a hybrid profile—providing asymmetric conformational restriction via the single ortho chlorine, while the para chlorine blocks the primary site of CYP450 metabolism and extends into hydrophobic space.

Quantitative SAR Case Studies

To illustrate the impact of the dichlorophenyl moiety, we examine recent comparative SAR data across different therapeutic targets.

Table 1: Comparative SAR Data of Chlorinated Compounds

Target / IndicationCompound ClassSubstitution PatternKey Pharmacological ImpactIC₅₀ ValueRef
Plasmodium falciparum (Arginase Inhibition) N-arylcinnamamides3,4-DichlorophenylBroader activity range and enhanced lipophilicity compared to 4-chloro analogs. Forms water-mediated hydrogen bonds and halogen bonds.1.6 µM[2]
Abl Kinase (Oncology) Pyrido[2,3-d]pyrimidin-7-ones2,6-DichlorophenylInduces orthogonal conformation necessary for deep pocket binding, significantly improving potency and kinase selectivity.1.0 nM[1]
Bacterial Targets General small-molecules3,4-DichlorophenylIncreases electron-withdrawing properties and lipophilicity, improving membrane penetration without altering toxicity.Target-dependent

Self-Validating Experimental Protocols

To rigorously validate the SAR of a newly synthesized dichlorophenyl series, specific orthogonal assays are required. The following protocols are designed as self-validating systems, ensuring that artifacts are identified and data integrity is maintained.

Protocol 1: Thermodynamic Validation of Halogen Bonding via Isothermal Titration Calorimetry (ITC)

To prove that an increase in potency is driven by a directional halogen bond (enthalpic gain) rather than just non-specific hydrophobic packing (entropic gain), ITC is the gold standard.

Causality & Logic: ITC directly measures the heat released ( ΔH ) upon binding. A true halogen bond will present as a strong enthalpic signature. Self-Validation: The protocol requires a "reverse titration" (protein into ligand) and a buffer-matching step to subtract heat of dilution, ensuring the measured heat is exclusively from the binding event.

Step-by-Step Methodology:

  • Buffer Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: HEPES is chosen over Tris because its heat of ionization is lower, minimizing background thermal noise.

  • Ligand Preparation: Dissolve the dichlorophenyl compound in 100% DMSO, then dilute into the exact dialysate from Step 1 to a final DMSO concentration of 2%. The protein sample must be spiked with the exact same percentage of DMSO to prevent massive heat-of-mixing artifacts.

  • Degassing: Degas both protein and ligand solutions under vacuum for 10 minutes. Causality: Microbubbles in the sample cell will cause erratic spikes in the thermogram as they expand/collapse during stirring.

  • Titration Execution: Load the protein (e.g., 20 µM) into the sample cell and the ligand (e.g., 200 µM) into the syringe. Execute 20 injections of 2 µL each at 25°C with a stirring speed of 750 rpm.

  • Control Titration: Inject the ligand into the buffer alone. Subtract this background heat from the main experiment.

  • Data Analysis: Fit the integrated heats to a one-site binding model to extract Kd​ , ΔH , and −TΔS . A highly negative ΔH combined with structural data confirms halogen bond formation.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes - HLM)

To validate that the dichlorophenyl group successfully shields the molecule from CYP450 metabolism.

Causality & Logic: Microsomes contain the membrane-bound CYP enzymes. NADPH is the obligatory electron donor for CYP activity. Self-Validation: This system utilizes a positive control to prove the enzymes are active, and a negative control (minus NADPH) to prove that degradation is enzymatic, not chemical.

Step-by-Step Methodology:

  • Incubation Mixture Setup: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes, 1 µM of the dichlorophenyl test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Control Setup:

    • Positive Control: 1 µM Verapamil (known to be rapidly metabolized).

    • Negative Control: Test compound + HLM, but without the addition of NADPH.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes and precipitates the proteins, stopping the reaction precisely at the time point.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculations: Plot the natural log of the remaining percentage vs. time to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). If the minus-NADPH control shows degradation, the compound is chemically unstable in the buffer, invalidating the metabolic assumption.

Workflow Start SAR Initiation: Dichlorophenyl Library InVitro Primary Screening Target IC50 / Kd Start->InVitro High-throughput ADME Metabolic Stability HLM / CYP Profiling InVitro->ADME Active compounds Mech Mechanistic Validation X-ray & ITC (Halogen Bonds) ADME->Mech Stable compounds Mech->Start Feedback loop Lead Lead Optimization Candidate Selection Mech->Lead Validated binding

Caption: Self-validating experimental workflow for evaluating dichlorophenyl SAR in drug discovery.

Conclusion

The dichlorophenyl moiety is a powerful tool in the medicinal chemist's arsenal. By understanding the precise positional effects of the chlorine atoms—whether it be the conformational locking of a 2,6-dichloro system or the deep-pocket anchoring and halogen bonding of a 3,4-dichloro system—researchers can rationally design molecules with superior potency, selectivity, and pharmacokinetic profiles. Coupling this rational design with self-validating biophysical and ADME protocols ensures a robust and efficient path from hit identification to lead optimization.

References

  • Bak, A., et al. (2023). Towards Arginase Inhibition: Hybrid SAR Protocol for Property Mapping of Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences. URL:[Link]

  • Popa, A., et al. (2009). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7- ones: Toward selective Abl inhibitors. ResearchGate. URL:[Link]

  • RSC Publishing. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC-UV method for quantification of dichlorophenyl compounds

Application Note: Robust HPLC-UV Quantification of Dichlorophenyl Compounds Introduction Dichlorophenyl compounds, including isomers like 2,4-dichlorophenol (2,4-DCP) and 2,6-dichlorophenol (2,6-DCP), are critical analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust HPLC-UV Quantification of Dichlorophenyl Compounds

Introduction

Dichlorophenyl compounds, including isomers like 2,4-dichlorophenol (2,4-DCP) and 2,6-dichlorophenol (2,6-DCP), are critical analytes encountered both as synthetic intermediates in pharmaceutical manufacturing (e.g., aripiprazole derivatives) and as priority environmental pollutants[1]. Due to their toxicity and regulatory scrutiny, precise quantification is paramount. High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) offers a robust, highly selective, and cost-effective methodology for their determination[2]. This application note details a validated, self-sustaining HPLC-UV protocol, emphasizing the mechanistic rationale behind the chromatographic conditions.

Chromatographic Rationale (The "Why")

To move beyond merely following steps, an analytical scientist must understand the physical chemistry driving the separation.

  • Stationary Phase Causality: A standard C18 (octadecylsilane) reversed-phase column is selected. The highly hydrophobic nature of the dichlorophenyl ring interacts strongly with the C18 alkyl chains via van der Waals forces, ensuring an adequate retention factor ( k′ ) and excellent resolution from early-eluting, polar matrix interferences[3].

  • Mobile Phase & pH Dynamics: Dichlorophenols are weakly acidic; for instance, 2,4-DCP has a pKa​ of approximately 7.89. If analyzed in a neutral unbuffered mobile phase, the compound exists in a state of dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) forms. This partial ionization leads to severe peak tailing, split peaks, and irreproducible retention times. By incorporating 0.1% acetic acid into the mobile phase (Acetonitrile:Water, 60:40 v/v), the pH is depressed to ~3.0. This is more than four units below the pKa​ , ensuring >99.99% of the analyte remains in the neutral, fully protonated state, yielding sharp, symmetrical peaks[3].

  • Detection Wavelength: While 254 nm is the default wavelength for many aromatic compounds, the auxochromic effect of the electronegative chlorine atoms and the hydroxyl group induces a bathochromic shift (red shift) in the benzene ring's π→π∗ transition. Consequently, monitoring at 280 nm maximizes the signal-to-noise (S/N) ratio for dichlorophenols while actively suppressing background absorbance from the mobile phase and non-aromatic impurities[4][5].

Experimental Protocol

Step 1: Reagent and Standard Preparation

  • Prepare a primary stock solution of 2,4-DCP and 2,6-DCP at 1.0 mg/mL in HPLC-grade methanol.

  • Perform serial dilutions using the mobile phase to generate calibration standards ranging from 0.05 µg/mL to 50 µg/mL[6].

Step 2: Sample Preparation (Solid Phase Extraction for Aqueous Matrices)

  • Conditioning: Pass 5 mL of methanol followed by 5 mL of acidified HPLC-grade water (0.1% acetic acid) through a C18 SPE cartridge to solvate the sorbent bed.

  • Loading: Load 100 mL of the aqueous sample at a controlled flow rate of 2–3 mL/min to ensure optimal mass transfer of the analytes to the stationary phase[2].

  • Washing: Flush with 5 mL of 5% methanol in water to elute highly polar interferences without desorbing the analytes.

  • Elution: Elute the dichlorophenyl compounds with 2 mL of pure HPLC-grade acetonitrile[1].

  • Filtration: Pass the eluate through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial to protect the column frit.

Step 3: Instrument Setup Configure the HPLC system according to the parameters defined in Table 1. Ensure the column oven is stabilized at 25 °C to maintain consistent mobile phase viscosity and backpressure[3].

Method Validation (A Self-Validating System)

A trustworthy analytical method must operate as a self-validating system—meaning it continuously proves its own reliability during every run.

  • System Suitability Testing (SST): Before any sample analysis, inject a mid-level standard (10 µg/mL) six times. The Relative Standard Deviation (RSD) of the peak area must be <2.0%, and the USP tailing factor must be 1.5. Passing SST confirms instrument stability and column health.

  • Linearity & Range: The calibration curve must yield a coefficient of determination ( R2 ) > 0.998 across the 0.05 - 50 µg/mL range[6].

  • Accuracy & Precision: Spike blank matrices at three concentration levels (low, mid, high). Acceptable recovery ranges are 97.0% - 103.0% with an intra-day precision (RSD) of <5%[6].

Data Presentation

Table 1: Optimized HPLC-UV Parameters

Parameter Specification
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Acetic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C

| Detection | UV at 280 nm |

Table 2: Method Validation & System Suitability Criteria

Validation Parameter Acceptance Criteria Typical Result (2,4-DCP)

| Linearity ( R2 ) | > 0.998 | 0.9995 | | LOD (S/N = 3) | < 0.05 µg/mL | 0.02 µg/mL | | LOQ (S/N = 10) | < 0.10 µg/mL | 0.06 µg/mL | | Accuracy (Recovery) | 97.0% - 103.0% | 99.2% | | Precision (%RSD) | < 5.0% | 1.8% | | USP Tailing Factor | 1.5 | 1.1 |

Visualization

Workflow S1 Sample Matrix (Water/API) S2 SPE Pre-concentration (C18 Cartridge) S1->S2 Load S3 Elution & Filtration (0.22 µm PTFE) S2->S3 Elute S4 HPLC-UV Analysis (280 nm) S3->S4 Inject S5 Data Processing & Quantification S4->S5 Integrate

Fig 1. Sample preparation and HPLC-UV analytical workflow for dichlorophenyl compounds.

Sources

Application

Application Note: Quantitative Analysis of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol and its Putative Metabolites in Biological Matrices using LC-MS/MS

Introduction 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol is a synthetic compound with a chemical structure that suggests potential applications in pharmaceutical and agrochemical research. The presence of a dichlori...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol is a synthetic compound with a chemical structure that suggests potential applications in pharmaceutical and agrochemical research. The presence of a dichlorinated phenyl group and a substituted pyrrole ring indicates possible biological activity, making it a compound of interest in drug discovery and development. Accurate and sensitive quantification of this molecule and its related compounds in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.

This application note provides a comprehensive guide for the development and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol. The methodologies described herein are designed to provide high selectivity, sensitivity, and throughput, making them suitable for researchers, scientists, and drug development professionals.

Scientific Rationale and Methodological Approach

The analytical strategy is built upon the known behaviors of structurally similar molecules, such as alkylated pyrroles and dichlorinated aromatic compounds, in LC-MS/MS systems.[1][2][3][4][5] The inherent properties of the target analyte, including its polarity and thermal lability, guide the selection of the analytical techniques.

Key Considerations:

  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for this analysis.[1][2] ESI is a soft ionization technique well-suited for polar and thermally labile molecules, minimizing in-source fragmentation and maximizing the generation of protonated parent ions ([M+H]+), which is ideal for quantitative analysis using tandem mass spectrometry.

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is a standard and effective approach for separating compounds with moderate hydrophobicity, such as the target analyte.[2][3][6] A gradient elution with an organic modifier like acetonitrile or methanol, and an additive such as formic acid, will be employed to ensure sharp peak shapes and efficient separation from endogenous matrix components.[2]

  • Sample Preparation: For analysis in biological fluids like plasma or urine, a simple and efficient protein precipitation step is recommended to remove the bulk of matrix interferences.[1] This is followed by centrifugation and direct injection of the supernatant, streamlining the workflow for high-throughput analysis. For tissue samples, a more rigorous homogenization and extraction procedure may be necessary.[7][8]

Experimental Workflow

The overall analytical workflow is designed to be both robust and efficient, ensuring data integrity from sample collection to final analysis.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, etc.) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: A generalized workflow for the LC-MS/MS analysis of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol.

Detailed Protocols

Protocol 1: Sample Preparation from Plasma
  • Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to each plasma sample. The internal standard should be a structurally similar compound not expected to be present in the samples.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.010
5.095
6.095
6.110
8.010

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

MRM Transitions

The specific MRM transitions for 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol and its potential metabolites need to be determined by infusing a standard solution of the parent compound and observing its fragmentation pattern. Putative metabolites could include hydroxylated and glucuronidated species, based on common metabolic pathways for similar compounds.[9][10][11]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Compound To be determinedTo be determinedTo be determined
Hydroxylated Metabolite To be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined

Data Analysis and Quantification

Quantification of the analyte is achieved by constructing a calibration curve.[2] This is done by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in a series of calibration standards. The concentration of the analyte in unknown samples can then be determined by interpolation from this curve.

Potential Metabolic Pathways

Understanding the potential metabolic fate of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol is crucial for a comprehensive analysis. Based on the metabolism of related compounds, the following pathways are plausible:

Metabolic Pathway Parent 3,4-Dichlorophenyl- (1-methyl-2-pyrrolyl)methanol Phase1 Phase I Metabolism (Oxidation, e.g., CYP450) Parent->Phase1 Hydroxylated Hydroxylated Metabolite Phase1->Hydroxylated Phase2 Phase II Metabolism (Conjugation, e.g., UGTs) Hydroxylated->Phase2 Glucuronide Glucuronide Conjugate Phase2->Glucuronide

Caption: A putative metabolic pathway for 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol and its potential metabolites in biological matrices. The combination of efficient sample preparation, optimized chromatographic separation, and highly selective tandem mass spectrometric detection ensures reliable and accurate results, which are essential for advancing research and development in the pharmaceutical and related industries.

References

  • Benchchem.
  • Benchchem.
  • Benchchem. Application Notes and Protocols for the Analytical Detection of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.
  • Benchchem. A Comparative Guide to Analytical Methods for the Validation of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde.
  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine.
  • PubMed. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.
  • PubMed. Determination of the 2-bromomethyl-2-(2,4-dichlorophenyl)-1, 3-dioxolan-4-yl)
  • MDPI. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
  • EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • ResearchGate. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.
  • ChemScene. (3,4-Dichlorophenyl)methanol.
  • Google Patents. (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • ResearchGate. Drug synthesis methods and manufacturing technology: New method for the synthesis of methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)
  • Cheméo. Chemical Properties of Benzenemethanol, 3,4-dichloro-«alpha»-methyl- (CAS 1475-11-2).
  • Sigma-Aldrich. (2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol | 339098-46-3.
  • PubChem. 3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione.
  • Sigma-Aldrich. (4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol.
  • MDPI. 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione.
  • Organic Syntheses Procedure. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl.
  • PubMed.
  • PubMed.
  • EPA. DDT Chemistry, Metabolism, and Toxicity.
  • PMC. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV)

Sources

Method

Application Note: Protocol for the Utilization of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol as an Analytical Reference Standard

Executive Summary & Physicochemical Rationale 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol is a complex diaryl methanol derivative frequently utilized as an intermediate in the synthesis of pyrrole-containing pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol is a complex diaryl methanol derivative frequently utilized as an intermediate in the synthesis of pyrrole-containing pharmaceuticals and as a reference standard in impurity profiling. Designing a robust analytical protocol for this compound requires a deep understanding of its structural vulnerabilities and ionization behavior.

The Causality of Method Design: The molecule features a unique "push-pull" electronic environment: an electron-rich N-methylpyrrole ring adjacent to an electron-withdrawing 3,4-dichlorophenyl moiety. This specific architecture makes the benzylic hydroxyl group highly susceptible to acid-catalyzed dehydration. Consequently, traditional aqueous-heavy stock preparations will lead to rapid degradation. Furthermore, during Electrospray Ionization (ESI), the intact protonated molecule [M+H]+ ( m/z 257.0) is entirely transient. It spontaneously loses water in the MS source to form a highly resonance-stabilized diarylmethyl cation ( [M−OH]+ at m/z 238.0).

To achieve sub-nanogram sensitivity and ensure structural integrity, our protocol leverages aprotic solvent preparation and targets the in-source fragment as the primary precursor ion, aligning with advanced [1].

Mass Spectrometry Fragmentation Pathway

To optimize Multiple Reaction Monitoring (MRM) transitions, it is critical to understand the ionization cascade. The diagram below illustrates the targeted fragmentation pathway utilized in this protocol.

MS_Pathway M Intact Molecule [M+H]+ m/z 257.0 (Transient) C Stabilized Cation [M-OH]+ m/z 238.0 (Primary Precursor) M->C In-Source -H2O F1 Fragment 1 m/z 159.0 (Dichlorophenyl Cation) C->F1 CID Energy -N-methylpyrrole F2 Fragment 2 m/z 202.0 (Loss of HCl) C->F2 CID Energy -HCl

Caption: ESI+ Ionization and CID Fragmentation Pathway.

Self-Validating Preparation Protocol

This protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) directly into the workflow, the method automatically flags degradation or matrix interference before full batch analysis begins.

Step 1: Stock Solution Preparation (1.0 mg/mL)

Causality: Water and acidic modifiers must be strictly avoided in the primary stock to prevent the dehydration of the benzylic alcohol to its corresponding alkene derivative.

  • Accurately weigh 10.0 mg of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol analytical standard using a microbalance.

  • Transfer to a 10 mL Class A volumetric flask.

  • Dissolve completely in 100% LC-MS grade Acetonitrile (ACN). Sonicate for 2 minutes if necessary.

  • Store at -20°C in amber glass vials to prevent UV-induced degradation of the pyrrole ring.

Step 2: Working Solutions & Calibration Curve
  • Prepare an intermediate stock (10 µg/mL) by diluting 100 µL of the primary stock into 9.9 mL of 50:50 ACN:Water (v/v). Note: Aqueous introduction is only permissible at the working solution stage where the compound is immediately analyzed.

  • Generate a 6-point calibration curve (1, 5, 10, 50, 100, and 500 ng/mL) using the mobile phase starting conditions (95% Water / 5% ACN with 0.1% Formic Acid) as the diluent to prevent solvent-mismatch peak distortion.

Step 3: System Suitability Test (SST)

Before analyzing unknown samples, inject the 50 ng/mL standard five consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be ≤2.0% , and the retention time shift must be ≤0.1 minutes. If the system fails, discard the working solutions and purge the LC column.

Chromatographic & Mass Spectrometric Conditions

Table 1: LC-MS/MS Instrument Parameters
ParameterSetting / ValueRationale
Column C18, 50 x 2.1 mm, 1.7 µmHigh-resolution separation of lipophilic analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to drive in-source [M−OH]+ formation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures sharp elution of the diaryl compound.
Gradient Profile 5% B to 95% B over 4.0 minRapid isocratic hold followed by a steep organic wash.
Flow Rate 0.4 mL/minOptimal desolvation efficiency in the ESI source.
Column Temp 40°CReduces mobile phase viscosity and backpressure.
Table 2: MRM Transitions (Positive ESI Mode)
Precursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
238.0 ( [M−OH]+ )159.025Quantifier: Highest intensity, specific to the dichlorophenyl moiety.
238.0 ( [M−OH]+ )202.018Qualifier: Confirms structural identity via HCl loss.

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance, the analytical method must be validated according to the[2][3]. This framework guarantees that the method is fit for its intended purpose across the product lifecycle.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank matrix and compare against the Lower Limit of Quantitation (LLOQ).Blank response ≤20% of LLOQ peak area.
Linearity & Range Analyze 6 calibration levels in triplicate.Correlation coefficient ( R2 ) ≥0.995 .
Accuracy (Recovery) Spike known standard concentrations (Low, Mid, High) into the matrix.Mean recovery between 85% - 115%.
Precision (Repeatability) 6 replicate injections of the Mid-level standard.%RSD of peak area ≤2.0% .
Robustness Deliberately alter flow rate ( ±0.05 mL/min) and column temp ( ±2°C ).No significant change in quantitation ( p>0.05 ).
Analytical Workflow Diagram

The following diagram maps the lifecycle of the self-validating protocol, ensuring that every step is gated by quality control metrics.

Validation_Workflow S1 1. Stock Prep (1.0 mg/mL) S2 2. System Suitability (%RSD < 2.0%) S1->S2 S3 3. LC-MS/MS Analysis S2->S3 S4 4. ICH Q2(R2) Validation S3->S4 S5 5. Data Reporting S4->S5

Caption: Self-Validating Analytical Workflow for Standard Qualification.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]

Sources

Application

Application Note: Harnessing Pyrrole Derivatives for Targeted Oncology Therapeutics

Executive Summary The pyrrole scaffold—a five-membered nitrogen-containing aromatic heterocycle—is a highly privileged pharmacophore in oncology and drug development[1]. Its rich electron density and capacity for hydroge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole scaffold—a five-membered nitrogen-containing aromatic heterocycle—is a highly privileged pharmacophore in oncology and drug development[1]. Its rich electron density and capacity for hydrogen bonding allow it to interface seamlessly with diverse biological targets. In contemporary cancer research, pyrrole derivatives are primarily engineered to act as ATP-competitive receptor tyrosine kinase (RTK) inhibitors, tubulin polymerization disruptors, and programmable DNA minor groove binders[1][2]. This application note details the mechanistic causality of these compounds, provides benchmark quantitative efficacy data, and outlines self-validating experimental protocols for screening novel pyrrole-based therapeutics.

Mechanistic Causality: How Pyrrole Scaffolds Drive Anticancer Activity

ATP-Competitive RTK Inhibition

Sunitinib, an FDA-approved multi-targeted RTK inhibitor, relies on its central 2,4-dimethylpyrrole moiety to anchor deeply into the ATP-binding pocket of kinases such as VEGFR, PDGFR, and c-KIT[3][4]. By occupying this pocket, the pyrrole derivative sterically hinders ATP binding, preventing kinase autophosphorylation. This halts downstream PI3K/AKT and RAS/MEK/ERK signaling cascades, ultimately suppressing cell proliferation[5][6]. Furthermore, sunitinib has been shown to suppress Hypoxia-Inducible Factor 1-alpha (HIF-1α) stabilization, directly impeding tumor angiogenesis and metastasis in hypoxic microenvironments[6].

G Sunitinib Sunitinib (Pyrrole Derivative) RTK RTKs (VEGFR, PDGFR, c-KIT) Sunitinib->RTK Inhibits ATP Binding PI3K PI3K / AKT Pathway RTK->PI3K Activates MAPK RAS / MEK / ERK Pathway RTK->MAPK Activates HIF1A HIF-1α Stabilization RTK->HIF1A Regulates Apoptosis Cell Survival & Proliferation PI3K->Apoptosis Promotes MAPK->Apoptosis Promotes Angiogenesis Tumor Angiogenesis & Metastasis HIF1A->Angiogenesis Drives

Fig 1: Mechanism of RTK inhibition by the pyrrole derivative Sunitinib.

DNA Minor Groove Binding (Pyrrole-Imidazole Polyamides)

Pyrrole-imidazole polyamides (PIPs) are synthetic oligomers derived from natural antibiotics like distamycin[7][8]. The causality of their action lies in their crescent-shaped geometry, which perfectly matches the curvature of the DNA minor groove. Sequence specificity is achieved through side-by-side pairing: a pyrrole (Py) paired with another Py recognizes A/T or T/A base pairs, while an imidazole (Im) paired with a Py recognizes G/C base pairs[7]. This programmable binding sterically blocks transcription factors, effectively shutting down targeted oncogene expression[7].

Tubulin Polymerization Inhibition

Novel pyrrole derivatives, such as pyrrole-indole hybrids and 2-aminopyrrole compounds (e.g., EAPC-67), exert potent cytotoxicity by binding to the colchicine site of tubulin[9]. This interaction prevents the formation of the mitotic spindle, triggering G2/M phase cell cycle arrest and subsequent caspase-mediated apoptosis[9].

Quantitative Efficacy Data

To benchmark the potency of emerging pyrrole derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values across various human cancer cell lines.

Compound ClassSpecific DerivativeTarget / MechanismCancer Cell LineIC50 ValueReference
Pyrrole indolin-2-one SunitinibRTK (VEGFR/PDGFR)MCF7 (Breast)~2.5 - 10 µM[5]
Pyrrole-indole hybrid Compound 3hTubulin / AromataseT47D (Breast)2.4 µM
Benzoyl-phenyl-pyrrole Compound 19Apoptosis InductionHCT-116 (Colon)1.0 - 1.7 µM[10]
Benzoyl-phenyl-pyrrole Compound 21S-phase ArrestHepG2 (Liver)0.5 - 0.9 µM[10]
Pyrrole hydrazone Compound 1CS-phase ArrestSH-4 (Melanoma)44.63 µM[11]
2-Aminopyrrole (EAPC) EAPC-67Tubulin (Colchicine site)MDA-MB-231 (TNBC)Sub-micromolar[9]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for evaluating pyrrole derivatives.

Protocol 1: In Vitro Cytotoxicity and Apoptosis Validation

Rationale: Assessing IC50 via metabolic assays (MTT) must be cross-validated with mechanistic apoptosis assays (Flow Cytometry) to confirm that cell death is programmed rather than a result of non-specific necrosis[10][11].

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116, MCF7) in 96-well plates at 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the pyrrole derivative (e.g., 0.1 µM to 100 µM) in DMSO (ensure final DMSO concentration is <0.1%). Treat cells for 48-72 h[9].

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to calculate the IC50.

  • Apoptosis Validation: Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.

  • Staining: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

  • Analysis: Analyze via flow cytometry. Early apoptotic cells will be Annexin V+/PI-, while late apoptotic cells will be Annexin V+/PI+[11].

Protocol 2: Tubulin Polymerization Inhibition Assay

Rationale: To confirm that cytotoxicity is driven by cytoskeletal disruption, this cell-free assay measures the fluorescence enhancement that occurs when tubulin polymerizes in the presence of a fluorophore[9].

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Reaction Mix: Combine purified porcine brain tubulin (>99% pure, 3 mg/mL) with PIPES buffer (pH 6.9), 1 mM GTP, and 20% glycerol.

  • Compound Addition: Add the pyrrole derivative (e.g., EAPC-67 at 5 µM and 10 µM). Use paclitaxel as a polymerization enhancer control and colchicine as an inhibitor control[9].

  • Measurement: Immediately read fluorescence (Ex 340 nm / Em 410 nm) every minute for 60 minutes at 37°C.

  • Data Interpretation: A decrease in the Vmax of the polymerization curve relative to the vehicle control confirms direct inhibition of tubulin assembly.

Protocol 3: DNase I Footprinting for Pyrrole-Polyamide DNA Binding

Rationale: DNase I cleaves DNA nonspecifically. When a pyrrole-polyamide binds its target minor groove sequence, it sterically protects the DNA, leaving a "footprint" on a sequencing gel, validating sequence specificity and affinity[8].

  • Radiolabeling: 5'-end label the target double-stranded DNA fragment using [γ-32P]ATP and T4 polynucleotide kinase[8].

  • Incubation: Incubate 10,000 cpm of labeled DNA with varying concentrations of the pyrrole-polyamide (0.1 nM to 1 µM) in 10 mM Tris-HCl (pH 7.0), 50 mM KCl, 1 mM MgCl2 for 30 min at 22°C[8].

  • Cleavage: Add 0.1 U of DNase I and incubate for exactly 3 minutes.

  • Termination: Stop the reaction by adding a buffer containing 200 mM NaCl, 30 mM EDTA, and 1% SDS[8].

  • Resolution & Visualization: Ethanol precipitate the DNA, resuspend in formamide loading buffer, and resolve on an 8% denaturing polyacrylamide sequencing gel. Expose the gel to a phosphor screen. The absence of bands at specific base pairs indicates the exact binding site.

G Synth 1. Synthesis of Pyrrole-Imidazole Polyamides Incubate 2. Incubation with Target dsDNA Synth->Incubate DNase 3. DNase I Footprinting Assay Incubate->DNase Gel 4. Denaturing Polyacrylamide Gel Electrophoresis DNase->Gel Analysis 5. Sequence Specificity & Binding Affinity Analysis Gel->Analysis

Fig 2: Experimental workflow for validating DNA minor groove binding of pyrrole-polyamides.

Sources

Method

Application Notes and Protocols for the Anti-inflammatory Screening of Synthesized Pyrrole Derivatives

Introduction The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1][2] Among these, pyrrole derivatives have garnered substant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1][2] Among these, pyrrole derivatives have garnered substantial interest for their potent anti-inflammatory properties.[1][3][4] Several established non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac, feature a pyrrole core, highlighting the importance of this heterocycle in the development of anti-inflammatory agents.[3][5] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of newly synthesized pyrrole derivatives for anti-inflammatory activity. We will delve into the key inflammatory signaling pathways, provide detailed protocols for robust in vitro and in vivo assays, and offer insights into data interpretation and presentation.

Understanding the Inflammatory Landscape: Key Signaling Pathways

A thorough understanding of the molecular mechanisms underpinning inflammation is crucial for the rational design and effective screening of anti-inflammatory compounds. Two of the most pivotal signaling cascades in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, acting as a central regulator of genes involved in immunity and inflammation.[8][9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by pro-inflammatory signals, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), a cascade of phosphorylation events leads to the degradation of IκB proteins.[11][12] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8][12] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases.[9]

NF_kB_Pathway Figure 1: The NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates Proteasomal\nDegradation Proteasomal Degradation IκB->Proteasomal\nDegradation NF-κB NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates NF-κB_IκB NF-κB-IκB Complex NF-κB_IκB->NF-κB Releases DNA DNA NF-κB_nucleus->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription MAPK_Pathway Figure 2: The MAPK Signaling Pathway in Inflammation Extracellular Stimuli Extracellular Stimuli Cell Surface Receptor Cell Surface Receptor Extracellular Stimuli->Cell Surface Receptor MAPKKK MAPKKK (e.g., MEKK, TAK1) Cell Surface Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Induces

Caption: The MAPK signaling cascade.

A Hierarchical Approach to Screening: From In Vitro to In Vivo

A robust screening cascade is essential for the efficient identification of promising anti-inflammatory candidates. This typically begins with high-throughput in vitro assays to assess direct target engagement and cellular activity, followed by more complex in vivo models to evaluate efficacy and safety in a whole-organism context.

Screening_Workflow Figure 3: Experimental Workflow for Anti-inflammatory Screening Synthesized Pyrrole Derivatives Synthesized Pyrrole Derivatives In Vitro Screening In Vitro Screening Synthesized Pyrrole Derivatives->In Vitro Screening COX_LOX_Assay COX-1/COX-2 & LOX Inhibition Assays In Vitro Screening->COX_LOX_Assay NOS_Assay Nitric Oxide Synthase Inhibition Assay In Vitro Screening->NOS_Assay Cytokine_Assay Cytokine Production Assays (LPS-stimulated macrophages) In Vitro Screening->Cytokine_Assay Lead_Candidates Lead Candidate Selection COX_LOX_Assay->Lead_Candidates NOS_Assay->Lead_Candidates Cytokine_Assay->Lead_Candidates In Vivo Screening In Vivo Screening Lead_Candidates->In Vivo Screening Paw_Edema_Model Carrageenan-Induced Paw Edema Model In Vivo Screening->Paw_Edema_Model Data_Analysis Data Analysis & Efficacy Determination Paw_Edema_Model->Data_Analysis

Caption: A typical screening workflow.

Part 1: In Vitro Screening Protocols
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Rationale: COX enzymes are the primary targets for many NSAIDs. [5]This assay determines the ability of the synthesized pyrrole derivatives to inhibit the activity of both the constitutive (COX-1) and inducible (COX-2) isoforms, providing insights into their potential efficacy and gastrointestinal side-effect profile. [5][13] Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam) [14][15][16]* Test pyrrole derivatives

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Arachidonic acid (substrate)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions provided with the screening kit. This typically involves diluting the enzymes, substrate, and any necessary cofactors in the provided assay buffer.

  • Compound Preparation: Prepare a stock solution of each pyrrole derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor. Include control wells with enzyme and buffer only (positive control) and wells with buffer only (background).

  • Incubation: Incubate the plate at the recommended temperature (e.g., 25°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Measurement: Immediately read the fluorescence (or absorbance, depending on the kit) at the appropriate wavelengths using a microplate reader. [16]7. Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the positive control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

Rationale: The 5-LOX enzyme is involved in the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. [5]Compounds that inhibit both COX and LOX pathways may offer a broader spectrum of anti-inflammatory activity.

Materials:

  • Human recombinant 5-LOX enzyme

  • 5-LOX inhibitor screening kit

  • Test pyrrole derivatives

  • Reference inhibitor (e.g., Zileuton) [17]* Linoleic acid or arachidonic acid (substrate)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Reagent and Compound Preparation: Follow a similar preparation procedure as described for the COX inhibition assay.

  • Assay Setup: In a 96-well plate, combine the assay buffer, 5-LOX enzyme, and the test compound or reference inhibitor. Include positive and background controls.

  • Incubation: Incubate the plate at the recommended temperature for a specified time.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Measurement: Measure the change in absorbance at a specific wavelength (e.g., 234 nm) over time, which corresponds to the formation of the product.

  • Data Analysis: Calculate the rate of reaction for each well and determine the percentage of inhibition. Calculate the IC50 value as described for the COX assay.

Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage. [12]This cell-based assay assesses the ability of the pyrrole derivatives to suppress NO production in macrophages, a key inflammatory cell type.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test pyrrole derivatives

  • Griess Reagent System [18]* 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the pyrrole derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include control wells with cells only, cells with LPS only, and cells with a known iNOS inhibitor.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. [19]This involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the supernatant, which forms a colored azo compound.

  • Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production.

Protocol 4: Cytokine (TNF-α and IL-6) Production in LPS-Stimulated Macrophages

Rationale: Pro-inflammatory cytokines like TNF-α and IL-6 are central mediators of inflammation. [20][21][22]This assay measures the ability of the test compounds to inhibit the production of these key cytokines.

Materials:

  • RAW 264.7 cells and culture reagents (as in Protocol 3)

  • LPS

  • Test pyrrole derivatives

  • ELISA kits for mouse TNF-α and IL-6 [23]* 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Culture, Seeding, Treatment, and Stimulation: Follow the same procedure as described in Protocol 3.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. [24]This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Data Analysis: Create a standard curve using recombinant cytokines. Calculate the concentration of TNF-α and IL-6 in each sample and determine the percentage of inhibition.

Part 2: In Vivo Screening Protocol
Protocol 5: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for evaluating the in vivo efficacy of anti-inflammatory drugs. [25][26][27][28] Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test pyrrole derivatives

  • Reference drug (e.g., Indomethacin) [25]* Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the rats into groups (n=6-8 per group): Vehicle control, reference drug, and different doses of the test pyrrole derivatives.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. [29]4. Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. [25]5. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [25][30]6. Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). [29][31]7. Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.

Data Presentation and Interpretation

Table 1: Example Data Summary for Anti-inflammatory Screening of Pyrrole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)5-LOX IC50 (µM)NO Production Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)% Inhibition of Paw Edema at 3h (Dose, mg/kg)
Pyrrole-A15.20.819.05.42.11.53.255% (10)
Pyrrole-B25.612.32.1> 5015.810.218.525% (10)
Indomethacin0.11.50.07> 508.95.67.865% (10)
Celecoxib50.00.051000> 5012.49.811.245% (10)

Interpretation of Results:

  • A lower IC50 value indicates greater potency.

  • A higher COX-2 selectivity index suggests a potentially better gastrointestinal safety profile.

  • Significant inhibition of NO and pro-inflammatory cytokine production in cell-based assays indicates cellular efficacy.

  • A high percentage of inhibition in the carrageenan-induced paw edema model demonstrates in vivo anti-inflammatory activity.

Conclusion

The screening cascade detailed in this application note provides a comprehensive and systematic approach for the evaluation of newly synthesized pyrrole derivatives as potential anti-inflammatory agents. By combining robust in vitro and in vivo assays, researchers can effectively identify and characterize promising lead compounds for further development. A thorough understanding of the underlying inflammatory pathways, coupled with meticulous experimental execution and data analysis, is paramount to the successful discovery of novel and effective anti-inflammatory therapeutics.

References

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC. (n.d.).
  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (n.d.).
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (n.d.).
  • NF-κB: A Double-Edged Sword Controlling Inflammation - MDPI. (2022, May 27).
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 15).
  • NF-κB Signaling Pathway: Functions and Biomarkers - AnyGenes. (n.d.).
  • Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections - Frontiers. (n.d.).
  • NF-κB: a key role in inflammatory diseases - JCI. (2001, January 1).
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22).
  • MAPK Signaling Links Autophagy and Inflammation - Bio-Techne. (n.d.).
  • MAPK signaling pathway - Cusabio. (n.d.).
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. (n.d.).
  • NF-κB signaling in inflammation - PubMed - NIH. (n.d.).
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC. (n.d.).
  • MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (2024, January 22).
  • A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties - InVivo Biosystems. (n.d.).
  • In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024, October 16).
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.).
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach | ACS Omega - ACS Publications. (2023, December 12).
  • Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). (n.d.).
  • Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests, Sigma-Aldrich - MilliporeSigma. (n.d.).
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - Brieflands. (2023, December 23).
  • Detection and Quantification of Cytokines and Other Biomarkers - PMC. (n.d.).
  • Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - US. (n.d.).
  • Immunology for Non-Immunologists: Cytokine Measurement - Charles River Laboratories. (2019, May 2).
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.).
  • Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - JoVE. (2010, October 4).
  • Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study - Open Journal of Medicinal Chemistry - SCIRP. (n.d.).
  • Inflammation Cytokines Assay - Creative Proteomics. (n.d.).
  • Pyrrole Derivatives Biological Activity Research Guide - PapersFlow. (2026, February 15).
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC. (2023, December 5).
  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services - BioAssay Systems. (n.d.).
  • In vivo and in vitro anti-inflammatory activity - ResearchGate. (n.d.).
  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (n.d.).
  • Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction - ResearchGate. (n.d.).
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC. (n.d.).
  • EVALUATION OF THE ANTI-INFLAMMATORY ACTIVITY OF NOVEL SYNTHESIZED PYRROLE, PYRROLOPYRIMIDINE AND SPIROPYRROLOPYRIMIDINE DERIVATIVES - Pharmacophore. (n.d.).
  • Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC. (n.d.).
  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. (2025, June 11).
  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC. (2023, April 6).
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide - Benchchem. (n.d.).
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).
  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC. (n.d.).

Sources

Application

Application Note: Advanced Methodologies for the Preparation and Management of Dichlorophenyl Compound Stock Solutions

Introduction & Physicochemical Rationale Dichlorophenyl compounds—characterized by a phenyl ring substituted with two chlorine atoms—are ubiquitous across pharmaceutical and agrochemical development. Prominent examples i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

Dichlorophenyl compounds—characterized by a phenyl ring substituted with two chlorine atoms—are ubiquitous across pharmaceutical and agrochemical development. Prominent examples include the NSAID diclofenac, API intermediates like 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl), and the herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU/Diuron)[1][2][3].

While the dual chlorine substitution is highly advantageous for locking the aromatic ring in specific torsions to maximize target binding affinity, it significantly increases the lipophilicity (LogP) of the molecule[2]. This structural feature drives strong intermolecular hydrophobic interactions and π−π stacking, which drastically reduces aqueous solubility and complicates the preparation of stable stock solutions for biological screening.

To prevent false-negative data in downstream assays caused by undetected compound precipitation, stock solutions must be prepared using a highly controlled, self-validating methodology. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its high dielectric constant and ability to disrupt solute-solute interactions, but its use requires strict concentration limits and quality control (QC) verification[4][5].

Quantitative Solubility Profiling

Understanding the baseline physicochemical properties of the specific dichlorophenyl derivative is the first step in stock solution management. The table below summarizes the solubility profiles of common dichlorophenyl compounds to guide initial solvent selection.

CompoundPrimary ApplicationLogPAqueous SolubilityRecommended Master Solvent
Diclofenac (Free Acid) NSAID / Pharmaceutical4.512.37 mg/L (25°C)DMSO or Methanol[2]
1-(2,3-Dichlorophenyl)piperazine HCl API Intermediate~2.5Soluble (Buffer dependent)DMSO or Water[1]
3-(3,4-Dichlorophenyl)-1,1-dimethylurea Agrochemical~2.7Limited / InsolubleDMSO[3]
Bis(2,4-dichlorophenyl) carbonate Bioactive Compound> 4.0InsolubleDMSO[6]

Stock Solution Preparation Workflow

The following decision tree illustrates the critical path for preparing, validating, and storing dichlorophenyl stock solutions.

Workflow Step1 Weigh Dichlorophenyl Compound (Amber Vial) Step2 Add Anhydrous DMSO (Target: 10 mM) Step1->Step2 Step3 Vortex & Sonicate (10-30 min) Step2->Step3 Decision Visual & Microscopic Inspection Step3->Decision Heating Heat to 37°C & Re-sonicate Decision->Heating Precipitates Observed QC LC-UV/CLND Concentration QC Decision->QC Clear Solution Heating->Decision Re-evaluate Storage Aliquot & Store (-20°C, Argon Purged) QC->Storage

Workflow for the preparation, quality control, and storage of dichlorophenyl stock solutions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system . This means the physical preparation steps are intrinsically linked to an analytical verification step, ensuring that any physical failure (e.g., micro-precipitation) is caught analytically before the compound reaches the biological assay.

Phase 1: Master Stock Preparation (10 mM)

Caution: Do not default to 100 mM stock concentrations. High-concentration DMSO solutions of hydrophobic compounds exhibit a significantly higher rate of precipitation upon freeze-thaw cycling due to localized supersaturation[5].

  • Equilibration: Allow the lyophilized dichlorophenyl compound to reach room temperature in a desiccator before opening.

    • Causality: Opening cold vials introduces ambient moisture condensation. Water acts as an anti-solvent in DMSO, drastically lowering the solubility threshold of hydrophobic compounds and triggering premature precipitation.

  • Weighing: Weigh the target mass into a sterile, amber glass vial.

    • Causality: Chlorinated aromatic rings can be susceptible to UV-induced photodegradation or radical formation over long-term storage[4]. Amber glass mitigates this risk.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, sterile-filtered) to achieve a nominal concentration of 10 mM.

  • Dissolution: Vortex the solution vigorously for 2 minutes, followed by bath sonication for 10–30 minutes at room temperature.

  • Thermal Rescue (If Required): If the compound remains partially undissolved, heat the solution in a 37°C water bath for 10 minutes while continuing sonication[4].

    • Causality: Thermal energy overcomes the high lattice energy of the crystalline dichlorophenyl solid, facilitating solvent penetration.

Phase 2: Quality Control & Validation (The Self-Validating Step)

Assuming a compound is dissolved based purely on visual inspection is a critical failure point in drug discovery. Micro-precipitates act as nucleation sites that will cause massive precipitation upon aqueous dilution.

  • Microscopic Inspection: Inspect the 10 mM stock under a low-power microscope against both light and dark backgrounds to rule out micro-crystals.

  • Analytical Quantification: Transfer a 1 µL aliquot of the DMSO stock into 99 µL of DMSO and analyze via Liquid Chromatography coupled with UV and Chemiluminescent Nitrogen Detection (LC-UV/CLND)[7].

    • Causality & Validation: CLND provides an equimolar response for nitrogen-containing compounds (common in dichlorophenyl APIs like DCPP or Diclofenac). By comparing the measured concentration against the gravimetric (nominal) concentration, you validate the dissolution. If the measured concentration is <95% of the nominal value, precipitation has occurred, and the stock is invalid for screening[7].

Phase 3: Assay-Ready Aqueous Dilution

When transitioning from the DMSO master stock to the aqueous assay buffer, the sudden change in dielectric constant can cause the compound to "crash out."

  • Stepwise Dilution: Never pipette the aqueous buffer directly into the DMSO stock. Instead, dispense the 10 mM DMSO stock dropwise into the warmed (37°C) aqueous complete medium while continuously swirling or vortexing the tube[4].

  • Solvent Limit Control: Calculate your dilutions so that the final DMSO concentration in the biological assay remains strictly below 0.1% – 0.5% (v/v)[3][4].

    • Causality: DMSO concentrations exceeding 0.5% can induce severe solvent effects, including the artificial upregulation of CY450 drug-metabolizing enzymes, alteration of cell membrane permeability, and direct cytotoxicity, which will confound the true pharmacological readout of the dichlorophenyl compound[4].

References

  • [7] Analytical Chemistry - ACS Publications. Streamlined System for Purifying and Quantifying a Diverse Library of Compounds and the Effect of Compound Concentration Measurements on the Accurate Interpretation of Biological Assay Results. Available at: [Link]

  • [2] PubChem - NIH. Diclofenac | C14H11Cl2NO2 | CID 3033. Available at:[Link]

  • [3] MDPI. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Available at: [Link]

  • [4] Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at:[Link]

  • [5] ResearchGate / SLAS Discovery. Compound Precipitation in High-Concentration DMSO Solutions. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for crude 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 3,4-Dichlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol .

Diaryl methanols containing electron-rich heterocycles (like pyrrole) present unique purification hurdles. Standard purification workflows often fail because they do not account for the extreme acid sensitivity and oxidation potential of the pyrrole moiety. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity recovery of your target compound.

Part 1: Purification Strategy & Workflow

Before troubleshooting, it is critical to establish a purification logic based on the crude mixture's profile.

Workflow Crude Crude 3,4-Dichlorophenyl- (1-methyl-2-pyrrolyl)methanol Assess Assess Purity (LC-MS / NMR) Crude->Assess HighPurity >85% Purity (Minor Impurities) Assess->HighPurity LowPurity <85% Purity (Major Byproducts) Assess->LowPurity Cryst Recrystallization (Hexane/EtOAc) HighPurity->Cryst Chrom Flash Chromatography (TEA-Treated Silica) LowPurity->Chrom Pure Pure Compound (>98%) Cryst->Pure Chrom->Pure

Fig 1. Decision matrix for the purification of crude diarylmethanol based on initial purity.

Part 2: Troubleshooting & FAQs

Q1: My crude mixture turns dark pink/purple when loaded onto a silica gel column, and my product yield is extremely low (<20%). What is happening?

The Causality: You are observing acid-catalyzed dehydration and subsequent polymerization. Standard silica gel contains surface silanol groups that are mildly acidic (pKa ~ 4.5–5.5). In the presence of these protons, the benzylic/allylic hydroxyl group of your compound is protonated. Because the 1-methylpyrrole ring is strongly electron-donating, it actively drives the elimination of water to form a highly electrophilic aza-fulvene (or aza-quinone methide) intermediate [1]. This intermediate rapidly reacts with other nucleophiles or undergoes self-polymerization, resulting in the deep pink/black bands trapped at the top of your column [2].

Mechanism Start Pyrrolyl Methanol (Stable) Protonation Protonation of -OH (Acidic Silica) Start->Protonation H+ WaterLoss Loss of H2O (Dehydration) Protonation->WaterLoss AzaFulvene Aza-Fulvene Intermediate (Highly Reactive) WaterLoss->AzaFulvene Polymer Polymerization & Degradation AzaFulvene->Polymer Nucleophiles

Fig 2. Acid-catalyzed degradation pathway of pyrrolyl methanols on untreated silica gel.

The Solution: You must neutralize the stationary phase. This is a self-validating system: by adding a sacrificial base like Triethylamine (TEA) to your eluent, the TEA preferentially binds to the acidic silanols, preventing the protonation of your target molecule [3]. See Protocol A below.

Q2: My NMR shows significant contamination from unreacted 3,4-dichlorobenzaldehyde. It co-elutes with my product on TLC. How can I separate them?

The Causality: 3,4-dichlorobenzaldehyde and your target diarylmethanol have very similar retention factors (Rf) on silica gel due to their comparable polarities. Attempting to separate them chromatographically is inefficient. The Solution: Exploit the chemical reactivity of the aldehyde. By washing your organic layer with saturated sodium bisulfite (NaHSO₃), the nucleophilic bisulfite attacks the electrophilic carbonyl carbon of the aldehyde. This forms an α -hydroxy sulfonate salt. Because this salt is highly ionic, it partitions exclusively into the aqueous layer, while your non-polar diarylmethanol remains in the organic layer. See Protocol B below.

Q3: I am trying to crystallize the purified product, but it keeps "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. The 3,4-dichloro substitution pattern creates steric bulk that hinders rapid crystal lattice packing, favoring a supersaturated oil phase. The Solution: Lower the temperature of the system before adding the antisolvent, and introduce seed crystals if available. Switch to a biphasic trituration method using cold Hexane/Diethyl Ether (9:1) to force lattice formation through sheer mechanical disruption (scratching the flask).

Part 3: Quantitative Method Comparison

Purification MethodTarget Impurity RemovedTypical Yield RecoveryScalabilityTime Required
TEA-Treated Silica Flash Structural analogs, polymers75% – 85%Low to Medium2 – 4 Hours
Sodium Bisulfite Wash Unreacted Aldehydes>95%High (Kg scale)30 Minutes
Hexane/EtOAc Trituration Trace non-polar organics60% – 70%High (Kg scale)12 – 24 Hours

Part 4: Step-by-Step Experimental Protocols

Protocol A: Amine-Deactivated Flash Chromatography

Use this protocol to prevent acid-catalyzed degradation of the pyrrolyl methanol during column purification.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate 80:20). Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent mixture.

  • Column Packing: Slurry-pack the silica gel column using the TEA-spiked solvent.

  • Column Neutralization: Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked solvent. Verification step: Collect a drop of the eluent and spot it on wet pH paper; it must read basic (pH > 8).

  • Loading: Dissolve your crude 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol in the minimum amount of TEA-spiked solvent and load it carefully onto the silica bed.

  • Elution: Elute the compound using the TEA-spiked solvent. Monitor fractions via TLC (UV active at 254 nm).

  • Post-Processing: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual TEA, place the flask under high vacuum (0.1 mbar) for 4 hours.

Protocol B: Chemoselective Aldehyde Scavenging (Liquid-Liquid Extraction)

Use this protocol to remove unreacted 3,4-dichlorobenzaldehyde without chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether) at a concentration of ~0.1 M.

  • Bisulfite Preparation: Prepare a fresh, saturated aqueous solution of Sodium Bisulfite (NaHSO₃).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the saturated NaHSO₃ solution.

  • Agitation: Stopper the funnel and shake vigorously for 3–5 minutes. Critical step: The formation of the bisulfite adduct requires vigorous biphasic mixing to overcome mass transfer limitations.

  • Separation: Allow the layers to separate. The unreacted aldehyde is now in the aqueous layer as a water-soluble sulfonate salt. Drain and discard the aqueous layer.

  • Washing: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual acidic bisulfite, followed by one wash with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the aldehyde-free diarylmethanol.

Part 5: References

  • Lewis Acid-Catalyzed Regioselective Substitution of 2-Indolylmethanols with Pyrroles. ResearchGate. Available at:[Link]

  • A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Process for preparing 1,1-diarylprolinols (EP0668266B1). Google Patents. Available at:

Optimization

Technical Support Center: Managing Methanol Toxicity in a Laboratory Setting

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and management of methanol-related toxicity risks in a laboratory environment. The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and management of methanol-related toxicity risks in a laboratory environment. The following information is designed to offer practical, in-depth guidance in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Understanding the Hazard - FAQs on Methanol Toxicity

This section addresses fundamental questions about the nature of methanol toxicity, providing the foundational knowledge necessary for safe laboratory practices.

Question: What makes methanol so toxic?

Methanol itself is not the primary toxic agent. Its toxicity stems from its metabolic byproducts.[1][2] In the liver, the enzyme alcohol dehydrogenase converts methanol into formaldehyde. Subsequently, aldehyde dehydrogenase rapidly metabolizes formaldehyde into formic acid.[2][3][4] It is the accumulation of formic acid that is responsible for the severe metabolic acidosis and inhibition of mitochondrial cytochrome c oxidase, leading to cellular hypoxia.[3][4][5] This disruption of cellular respiration is the root cause of the organ damage seen in methanol poisoning, particularly affecting the optic nerve and central nervous system.[4][6]

Question: What are the primary routes of exposure to methanol in a lab?

In a laboratory setting, you can be exposed to methanol through:

  • Inhalation: Breathing in methanol vapors is a common route of exposure, especially when working with open containers or in poorly ventilated areas.[7][8][9]

  • Skin Absorption: Methanol can be absorbed through the skin, so it's crucial to avoid direct contact.[7][8][9]

  • Ingestion: Accidental ingestion is a significant risk and can lead to severe poisoning.[3][8]

  • Eye Contact: Splashes can cause irritation and damage to the eyes.[10]

Question: What are the early signs and symptoms of methanol exposure I should watch for?

Initial symptoms of methanol exposure can be deceptive as they often mimic ethanol intoxication and may include headache, dizziness, nausea, lack of coordination, and confusion.[1][3] A latent period of 12 to 24 hours may follow, after which more severe symptoms can develop.[11] These can include blurred vision, the sensation of seeing a "snowstorm," and abdominal pain.[3][11]

Question: How does chronic, low-level exposure to methanol differ from acute poisoning?

Chronic exposure to methanol vapors may lead to symptoms such as recurrent headaches, dizziness, insomnia, and visual disturbances.[1] The most noted health consequence of long-term exposure to lower levels of methanol is a broad range of effects on the eye, including conjunctivitis.[1]

Section 2: Proactive Safety and Handling Protocols

This section provides actionable protocols for the safe handling, storage, and disposal of methanol to prevent exposure and accidents.

Question: What are the essential Personal Protective Equipment (PPE) for handling methanol?

The following PPE is mandatory when working with methanol:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.[7][12]Protects against accidental splashes that can cause eye irritation and damage.
Hand Protection Nitrile or butyl rubber gloves.[13][14]Provides a barrier against skin absorption. It's crucial to consult the glove manufacturer's compatibility chart.
Body Protection A flame-retardant lab coat, appropriately sized and fully buttoned.[13][14]Protects against spills and splashes on clothing and skin.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.[15] Respirators are a last line of defense and require proper training and fit-testing.[13]Minimizes the inhalation of toxic and flammable vapors.

Question: What are the best practices for storing methanol in the lab?

Proper storage is critical to prevent fires and accidental exposure:

  • Store methanol in a designated, well-ventilated, and cool area away from direct sunlight and heat sources.[16][17]

  • Use a flammable-liquids storage cabinet.[13]

  • Ensure containers are tightly sealed when not in use to prevent vapor accumulation.[18][19]

  • Keep methanol away from incompatible materials, such as strong oxidizing agents (e.g., perchlorates, chromium trioxide).[16]

  • All storage and transfer points should have systems in place for safe handling.[8]

Question: How do I properly dispose of methanol waste?

Methanol waste is considered hazardous and must be disposed of correctly:

  • Segregate Waste: Do not mix methanol waste with other waste streams, especially halogenated solvents or strong acids and bases.[14]

  • Use Appropriate Containers: Collect methanol waste in a designated, chemically resistant container (e.g., high-density polyethylene) with a secure, leak-proof cap.[14]

  • Labeling: Clearly label the container as "Hazardous Waste" and specify "Methanol."[14]

  • Accumulation: Store the waste container in a designated satellite accumulation area with secondary containment.[14]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[14] Never pour methanol waste down the drain.[8][20]

Section 3: Emergency Response and Troubleshooting

This section provides clear, step-by-step guidance for responding to methanol-related emergencies and troubleshooting common experimental issues.

Emergency Procedures

Question: What is the immediate first aid response for methanol exposure?

Rapid response is crucial in mitigating the effects of methanol exposure.

Exposure RouteFirst Aid Procedure
Inhalation Immediately move the person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[10][13]
Skin Contact Remove all contaminated clothing at once. Rinse the affected skin with plenty of water for at least 15 minutes.[10][13] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[10][13][14]

Question: How should I handle a methanol spill in the lab?

The response to a methanol spill depends on its size.

For a Small Spill (<1 Liter):

  • Alert personnel in the immediate area.

  • Ensure proper ventilation and eliminate all ignition sources.[21]

  • Wear appropriate PPE (gloves, goggles, lab coat).

  • Contain the spill with absorbent materials from a spill kit.[13]

  • Place the absorbent material in a sealed, labeled bag for hazardous waste disposal.[13]

For a Large Spill (>1 Liter):

  • Evacuate the area immediately.[13]

  • Alert others and activate the fire alarm if necessary.

  • From a safe location, call your institution's emergency number and EHS department.[13]

  • Do not attempt to clean up a large spill yourself.[22]

Troubleshooting Experimental Issues

Question: I'm seeing pressure fluctuations and baseline noise in my HPLC. Could methanol be the cause?

Yes, issues with your methanol mobile phase can lead to these problems.

  • Troubleshooting Steps:

    • Degas the Mobile Phase: Insufficiently degassed methanol can introduce air bubbles into the system, causing pressure fluctuations and baseline noise.[23]

    • Check for Microbial Contamination: Microbial growth in the mobile phase or on filters can also lead to bubbles.[23] If you suspect this, sonicate the filter heads in 5% nitric acid and flush the system with methanol.[23]

    • Ensure Miscibility: If you are running a gradient with an aqueous buffer, ensure that your methanol concentration does not cause salt precipitation, which can lead to high pressure.[23]

Question: My histology slides are showing artifacts after using methanol for fixation. What could be wrong?

Methanol is a fixative that can cause tissue shrinkage and hardening.

  • Troubleshooting Steps:

    • Optimize Fixation Time: Over-fixation in methanol can lead to excessive hardening and brittleness of the tissue. Try reducing the fixation time.

    • Use Cold Methanol: Performing fixation at colder temperatures (e.g., -20°C) can sometimes reduce the extent of artifacts.

    • Consider an Alternative Fixative: If methanol-induced artifacts persist, consider using a different fixative, such as a formalin-based solution, depending on your specific application and downstream analysis.

Visualizing Key Concepts

To further clarify the information presented, the following diagrams illustrate the metabolic pathway of methanol toxicity and a workflow for responding to a methanol spill.

Methanol_Metabolism Methanol Methanol (CH3OH) Formaldehyde Formaldehyde (HCHO) Methanol->Formaldehyde Alcohol Dehydrogenase (in Liver) Formic_Acid Formic Acid (HCOOH) Formaldehyde->Formic_Acid Aldehyde Dehydrogenase Toxicity Metabolic Acidosis & Cellular Hypoxia Formic_Acid->Toxicity

Caption: Metabolic pathway of methanol to its toxic byproduct, formic acid.

Methanol_Spill_Workflow Start Methanol Spill Occurs Assess_Size Assess Spill Size Start->Assess_Size Small_Spill < 1 Liter Assess_Size->Small_Spill Small Large_Spill > 1 Liter Assess_Size->Large_Spill Large Alert_Personnel Alert Nearby Personnel Small_Spill->Alert_Personnel Evacuate Evacuate Area Large_Spill->Evacuate PPE Don PPE Alert_Personnel->PPE Contain Contain with Absorbent Material PPE->Contain Dispose Dispose as Hazardous Waste Contain->Dispose End Area is Safe Dispose->End Call_Emergency Call Emergency Services/EHS Evacuate->Call_Emergency Call_Emergency->End

Caption: Decision workflow for responding to a laboratory methanol spill.

References

  • Wikipedia. (n.d.). Methanol toxicity. Retrieved from [Link]

  • IsoLab. (2021, June 23). Methanol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Methanol: Systemic Agent. NIOSH. Retrieved from [Link]

  • UCLA EH&S. (2012, December 14). Methanol - Standard Operating Procedure. Retrieved from [Link]

  • Lab Manager. (2020, July 28). A Beginner's Guide to Methanol: Uses, Hazards, & Safety Tips. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 6). Methanol Toxicity. StatPearls. Retrieved from [Link]

  • Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Methanol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • INCHEM. (1997). Methanol (HSG 105, 1997). Retrieved from [Link]

  • Amherst College. (2025, July 3). STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). Retrieved from [Link]

  • VelocityEHS. (2014, July 22). Methanol MSDS Safety Tips from Experts. Retrieved from [Link]

  • ERGSY. (n.d.). What first aid measures can be taken in case of methanol exposure? Retrieved from [Link]

  • A&C. (2024, November 21). The Critical Role of Certified Pharmacopeia Methanol in Research and Development. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • StatLab. (n.d.). Methanol. Retrieved from [Link]

  • PubMed. (n.d.). Methanol and formic acid toxicity: biochemical mechanisms. Retrieved from [Link]

  • Dr.Oracle. (2025, June 30). What are the laboratory signs of methanol poisoning? Retrieved from [Link]

  • GOV.UK. (2024, October 11). Methanol: toxicological overview. Retrieved from [Link]

  • IntechOpen. (2025, May 5). Methyl Alcohol Intoxication: Recognition and Management with Arterial Blood Gases. Retrieved from [Link]

  • Doctors Without Borders. (n.d.). Methanol poisoning. MSF. Retrieved from [Link]

  • ResearchGate. (2017, November 28). What is the proper way to dispose of a 20% methanol solution? Retrieved from [Link]

  • ChemicalSafetyFacts.org. (n.d.). Methanol. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: methanol. Retrieved from [Link]

  • Safety Insights. (2025, June 27). Methanol Safety In Chemical Industry. Retrieved from [Link]

  • Drawell. (n.d.). Troubleshooting of High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • University of Reading. (2022, April 4). Dealing with laboratory spills. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Columbia University. (2026, January 30). Waste Disposal Procedures for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety Considerations in Methanol Utilization including those for text and data mining, AI training, and similar technologies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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Troubleshooting

Technical Support Center: DESI-MS Methanol Spray Impingement Optimization

Welcome to the Advanced Diagnostics and Support Knowledge Base for Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). For researchers and drug development professionals, optimizing the methanol spray impinge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Support Knowledge Base for Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). For researchers and drug development professionals, optimizing the methanol spray impingement process is the critical variable dictating spatial resolution, analyte extraction efficiency, and overall signal-to-noise (S/N) ratio.

Rather than a generic troubleshooting list, this guide is engineered to explain the physical causality behind spray dynamics, providing you with self-validating protocols to ensure your instrument is operating at peak theoretical performance.

The Physics of Methanol Spray Impingement

In DESI-MS, a pneumatically assisted electrospray directs charged solvent microdroplets at a sample surface. The process relies on a delicate balance of fluid dynamics and thermodynamics. When the methanol/water spray impinges on the tissue or reaction array, it creates a localized, microscopic solvent film. Analytes dissolve into this film (solid-liquid extraction), and subsequent incoming droplets shatter this film, ejecting secondary, analyte-laden microdroplets toward the mass spectrometer inlet [1].

Methanol is the solvent of choice for drug development and lipidomics because it lowers the surface tension of the primary droplets (facilitating finer atomization) and possesses high volatility, which accelerates the desolvation of secondary droplets to produce bare gas-phase ions [2].

DESI_Mechanism Solvent Methanol/Water Solvent (Flow: 0.5-3.0 µL/min) Sprayer DESI Sprayer (Voltage: 3-5 kV) Solvent->Sprayer Gas Nebulizing Gas (N2) (Pressure: 4.5-7 Bar) Gas->Sprayer Primary Primary Microdroplets (High Kinetic Energy) Sprayer->Primary Electrospray Surface Sample Surface (Impingement & Extraction) Primary->Surface Impingement (Angle: 50°-75°) Secondary Secondary Microdroplets (Analyte Desorption) Surface->Secondary Desorption MS Mass Spec Inlet (Ion Collection) Secondary->MS Gas Phase Ions

Fig 1: Mechanistic pathway of methanol spray impingement and secondary droplet desorption.

Quantitative Parameter Baselines

To establish a baseline for your experiments, refer to the optimized parameters below. Notice how the parameters shift depending on whether your primary goal is spatial resolution (Tissue Imaging) or speed (High-Throughput Screening).

ParameterHigh-Resolution Tissue ImagingHigh-Throughput Reaction ScreeningMechanistic Causality
Methanol Ratio 90% – 98% (with H2O)50% – 100%High methanol increases lipid/drug solubility and droplet evaporation rates [1].
Solvent Flow Rate 0.5 – 1.5 µL/min2.0 – 3.0 µL/minLower flow rates reduce the spray footprint, increasing spatial resolution at the cost of absolute signal intensity [3].
Nebulizing Gas 4.0 – 4.5 Bar6.0 – 7.0 BarBalances droplet velocity. High flow requires higher gas pressure to maintain atomization without flooding the surface [3].
Incident Angle 70° – 75°50° – 55°Steeper angles increase impingement kinetic energy for dense tissues; shallower angles suit smooth PTFE arrays [3, 4].
Capillary Voltage 4.5 – 5.0 kV3.0 – 5.0 kVDrives initial droplet charging. Must be tuned just below the threshold of electrical discharge [3].

Frequently Asked Questions & Troubleshooting Guides

Q1: My signal intensity is severely depressed, or I am experiencing high signal fluctuation. How do I fix this?

Diagnostic: Signal depression in DESI-MS is almost always a failure of the secondary droplet trajectory or insufficient impingement momentum. If the spray spot is too diffuse, the momentum is lost; if the collection angle is wrong, the secondary droplets miss the MS inlet. Resolution:

  • Verify Solvent Composition: Ensure your methanol concentration is optimized for your specific analyte. For hydrophobic drugs or lipids, optimum mixtures lie between 90% and 98% methanol [1].

  • Check Capillary Protrusion: The inner solvent capillary must protrude slightly (~0.1 to 0.5 mm) past the outer gas capillary. If it is recessed, the spray will atomize internally, causing sputtering and signal fluctuation.

Q2: I am trying to achieve <50 µm spatial resolution for tissue imaging, but my images are blurry.

Diagnostic: Blurry images indicate a "washing effect," where the solvent flow rate is too high relative to the stage velocity, causing the methanol to pool and laterally diffuse analytes across the tissue before desorption. Resolution: Decrease the solvent flow rate to 0.5 µL/min and reduce the nebulizing gas pressure proportionally to ~4.5 Bar [3]. This shrinks the impingement footprint. You must also increase the stage velocity to prevent localized solvent buildup.

Troubleshooting Start Issue: Poor Spatial Resolution or Blurry Ion Images Check1 Assess Solvent Pooling (Visual Inspection) Start->Check1 Pooling Surface is visibly wet (Washing Effect) Check1->Pooling NoPooling Surface is dry (Spot size too large) Check1->NoPooling Action1 Decrease Flow Rate (<1.0 µL/min) Increase Stage Velocity Pooling->Action1 Action2 Decrease Sprayer-to-Surface Distance Optimize Capillary Protrusion NoPooling->Action2

Fig 2: Diagnostic logic tree for resolving poor spatial resolution in DESI-MS imaging.

Self-Validating Protocol: Geometric Alignment & Spray Spot Optimization

To guarantee scientific integrity and trustworthiness in your data, you must validate the physical footprint of your methanol spray before introducing biological samples. This protocol uses a self-validating feedback loop: the physical removal of a dye confirms the exact impingement dynamics.

Materials Needed:

  • Standard glass microscope slide.

  • Red Sharpie (or Rhodamine B solution).

  • Optimized Methanol/Water solvent (e.g., 95:5).

Step-by-Step Methodology:

  • Slide Preparation: Color a 1 cm x 1 cm square on the glass slide using the marker or dye. Allow it to dry completely.

  • Initial Geometry Setup: Mount the slide onto the motorized DESI stage. Set the sprayer incident angle to 65°–70°. Position the sprayer tip 1.5 mm above the slide surface, and 3.0 mm away from the MS inlet capillary [1].

  • Initiate Spray: Turn on the nebulizing gas (e.g., 6 Bar) and the solvent flow (e.g., 2.0 µL/min). Do not apply high voltage yet.

  • Impingement Validation: Allow the spray to impinge on the inked surface for exactly 3 seconds, then quickly move the stage away.

  • Evaluate the Etched Footprint:

    • Ideal Result: A sharp, perfectly circular or slightly elliptical etched spot <1 mm in diameter. This validates that the capillary protrusion and gas pressure are perfectly tuned for a focused impingement [1].

    • Failure State A (Diffuse/Large Spot): The solvent capillary is likely recessed. Advance the inner capillary by 0.1 mm increments until the spot tightens.

    • Failure State B (Splatter/Asymmetric): The capillary tip is damaged or cut at an angle. Recut the fused silica capillary to ensure a perfectly flat, 90° face.

  • Lock Parameters: Once a tight spot is achieved, apply the spray voltage (4.5 kV) and proceed to sample analysis.

References

  • Optimised Desorption Electrospray Ionisation Mass Spectrometry Imaging (DESI-MSI) for the Analysis of Proteins/Peptides Directly from Tissue Sections on a Travelling Wave Ion Mobility Q-ToF. Analytical Chemistry (2018).[Link]

  • Desorption Electrospray Ionization Mass Spectrometry for Lipid Characterization and Biological Tissue Imaging. Biochimica et Biophysica Acta (2011).[Link]

  • Faster, More Reproducible DESI-MS for Biological Tissue Imaging. Journal of the American Society for Mass Spectrometry (2017).[Link]

  • High throughput reaction screening using desorption electrospray ionization mass spectrometry. Chemical Science (2018).[Link]

Reference Data & Comparative Studies

Validation

Validating a Next-Generation RP-HPLC Method for Pesticide Formulations: Core-Shell vs. Fully Porous Particles

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex, multi-active pesticide formulations. Modern agrochemicals contain a sophisticated matrix of active ingredients, is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex, multi-active pesticide formulations. Modern agrochemicals contain a sophisticated matrix of active ingredients, isomers, surfactants, and adjuvants. Traditionally, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing 5 µm Fully Porous Particles (FPP) has been the standard for these analyses. However, the demand for high-throughput screening and superior resolving power has exposed the limitations of FPPs, primarily their high band broadening and lengthy run times.

This guide objectively compares the validation of a new RP-HPLC method utilizing 2.6 µm Superficially Porous Particles (SPP) —often referred to as core-shell technology—against the traditional 5 µm FPP approach. By grounding our protocol in the latest regulatory frameworks, we will demonstrate how to build a self-validating analytical system that guarantees scientific integrity.

Mechanistic Causality: The Shift to Superficially Porous Particles (SPP)

To understand why SPP technology outperforms traditional FPP, we must examine the thermodynamics of mass transfer. Traditional 5 µm FPPs consist entirely of porous silica. As the pesticide sample travels through the column, analytes diffuse deep into these pores, leading to significant resistance to mass transfer (the C -term in the van Deemter equation) and resulting in broader peaks[1].

Conversely, SPP columns feature a solid, impermeable silica core (e.g., 1.7 µm) surrounded by a shallow porous silica layer (e.g., 0.5 µm)[2]. This morphology drastically shortens the diffusion path. The causality is clear: reduced mass transfer resistance yields highly efficient, narrow peaks, allowing chromatographers to achieve UHPLC-like efficiencies (up to 280,000 plates/m) without exceeding the 400-bar pressure limits of standard HPLC systems[1][3].

MassTransfer cluster_0 Traditional Alternative cluster_1 Next-Gen Product HPLC Standard HPLC System (< 400 bar) FPP Fully Porous Particle (5 µm) Deep pore diffusion HPLC->FPP SPP Superficially Porous Particle (2.6 µm) Shallow pore diffusion HPLC->SPP BandBroad High Band Broadening (Lower Efficiency) FPP->BandBroad SharpPeak Reduced Mass Transfer Resistance (High Efficiency) SPP->SharpPeak

Fig 1: Morphological impact of particle porosity on mass transfer and efficiency.

Regulatory Framework & Self-Validating Design

A robust method is not merely a sequence of steps; it is a self-validating system where every injection verifies the integrity of the last. Our validation framework is strictly governed by the updated [4] for analytical procedure lifecycle, and the document for pesticide analysis[5]. Furthermore, formulation-specific physical parameters align with [6].

ValidationWorkflow Start Method Validation Initiation (ICH Q2(R2) & SANTE) Spec Specificity & Selectivity (Blank vs. Spiked Matrix) Start->Spec Lin Linearity & Range (R² ≥ 0.999, 5-120% Target) Spec->Lin Acc Accuracy (Recovery) (Spike at 3 levels, 98-102%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (S/N 3:1 and 10:1) Prec->LOD Rob Robustness (Temp, Flow, pH variations) LOD->Rob Report Final Validation Report Rob->Report

Fig 2: ICH Q2(R2) & SANTE compliant RP-HPLC method validation workflow.

Comparative Performance Data

The following table summarizes the experimental data obtained when validating a multi-residue pesticide formulation (e.g., Triazines and Phenylureas) using both column architectures. The 2.6 µm SPP method objectively outperforms the 5 µm FPP method across all critical regulatory thresholds.

ParameterRegulatory Threshold (ICH/SANTE)Traditional Method (5 µm FPP)Next-Gen Method (2.6 µm SPP)
Analysis Time N/A (Faster is preferred)25.0 min8.5 min
System Backpressure < 400 bar (Standard HPLC)120 bar290 bar
Theoretical Plates (N) > 2,000~90,000 plates/m~280,000 plates/m
Resolution ( Rs​ ) ≥ 1.5 (Baseline Separation)1.63.2
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.05 µg/mL0.01 µg/mL
Accuracy (Recovery %) 98-102% (Formulations)96.5% ± 2.1%99.8% ± 0.5%
Step-by-Step Validation Protocol

To ensure trustworthiness, the following protocols integrate System Suitability Testing (SST) directly into the workflow, creating a continuous feedback loop of data integrity.

Phase 1: System Suitability & Specificity
  • Causality: Before introducing complex formulation matrices, the instrument's baseline thermodynamics and fluidics must be verified. Specificity guarantees that formulation excipients (e.g., wetting agents, anti-foaming agents) do not co-elute with the active pesticide ingredients.

  • Protocol:

    • Inject 6 consecutive replicates of the analytical standard mix (10 µg/mL).

    • Calculate the Relative Standard Deviation (RSD) for retention time and peak area. The system is validated for use only if RSD < 1.0%.

    • Inject a formulation blank (matrix containing all excipients but lacking the active ingredients).

    • Overlay the chromatograms. Ensure no interfering peaks elute at the retention times of the target analytes.

Phase 2: Linearity & Matrix-Matched Calibration
  • Causality: Pesticide matrices often cause signal enhancement or suppression in the detector. Using a matrix-matched calibration acts as a self-correcting mathematical model, ensuring the detector's response reflects the true analyte concentration, a strict requirement under the SANTE v2026 update[5].

  • Protocol:

    • Prepare a 7-point calibration curve ranging from 5% to 120% of the nominal target concentration.

    • Dilute the standards using the formulation blank extract rather than pure solvent.

    • Inject each level in triplicate.

    • Perform linear regression analysis. The method is linear if the correlation coefficient ( R2 ) is ≥ 0.999 and the residuals are randomly distributed.

Phase 3: Accuracy & Precision (The Recovery Study)
  • Causality: Accuracy proves the extraction efficiency of the sample preparation method, while precision (repeatability and intermediate precision) ensures the method is rugged across different days, operators, and HPLC systems[4].

  • Protocol:

    • Spike formulation blanks with the active ingredient at three concentration levels: 0.5x, 1.0x, and 1.5x the working concentration.

    • Extract and analyze 5 independent replicates per concentration level (Intra-day precision).

    • Have a second analyst repeat the process on a different day using a different HPLC system (Inter-day precision).

    • Calculate % Recovery. For formulation products, the acceptable CIPAC/ICH range is strictly 98-102%[4][6].

Phase 4: Robustness & Method Transferability
  • Causality: A method is only valuable if it can be successfully transferred to Quality Control (QC) laboratories. Robustness simulates real-world laboratory fluctuations to guarantee stability.

  • Protocol:

    • Deliberately alter key chromatographic parameters: Column temperature (± 2 °C), mobile phase organic composition (± 2%), and flow rate (± 0.1 mL/min).

    • Monitor the critical pair resolution ( Rs​ ) and peak tailing factor ( Tf​ ).

    • The method is deemed robust if Rs​ remains ≥ 1.5 and Tf​ remains ≤ 1.5 under all altered conditions.

Conclusion

Transitioning from 5 µm Fully Porous Particles to 2.6 µm Superficially Porous Particles represents a paradigm shift in pesticide formulation analysis. As demonstrated by the validation data, the core-shell architecture eliminates the traditional compromise between speed and resolution. By adhering to the rigorous self-validating protocols outlined by ICH Q2(R2) and SANTE guidelines, laboratories can achieve UHPLC-level analytical confidence on standard HPLC instrumentation, drastically improving throughput and data reliability.

References
  • ICH Q2(R2) Validation of Analytical Procedures. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021 v2026). Source: European Commission. URL:[Link]

  • CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis. Source: Collaborative International Pesticides Analytical Council (CIPAC). URL: [Link]

  • Core-Shell vs Fully Porous Particles. Source: Phenomenex. URL:[Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC. Source: Element Lab Solutions. URL:[Link]

Sources

Comparative

Comparative Analysis of Antiproliferative Activity in Pyrroline Derivatives: A Technical Guide for Drug Discovery

As L-proline metabolism and tubulin dynamics increasingly become focal points in oncology, nitrogen-containing five-membered heterocycles—specifically pyrrolines—have emerged as highly versatile pharmacophores[1]. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

As L-proline metabolism and tubulin dynamics increasingly become focal points in oncology, nitrogen-containing five-membered heterocycles—specifically pyrrolines—have emerged as highly versatile pharmacophores[1]. However, the antiproliferative profile of these compounds is heavily dictated by the position of their double bond (1-pyrroline vs. 2-pyrroline) and the stereoelectronic nature of their substituents.

This guide provides a rigorous comparative analysis of different pyrroline derivatives, detailing the mechanistic causality behind their structural design, evaluating their quantitative efficacy against human cancer cell lines, and establishing self-validating experimental workflows for their synthesis and biological evaluation.

Mechanistic Rationale: The Pyrroline Scaffold in Oncology

The pyrroline ring exists in three isomeric forms, but drug discovery primarily focuses on 1-pyrrolines (Δ1) and 2-pyrrolines (Δ2) due to their distinct biological targets.

1-Pyrrolines (Δ1) and Metabolic Rewiring

Cancer cells frequently upregulate L-proline metabolism to sustain rapid proliferation and metastatic spread[2]. The terminal step of this pathway—the reduction of Δ1-pyrroline-5-carboxylate (P5C) into L-proline—is catalyzed by the enzyme P5C reductase (PYCR1)[2]. Synthetic 1-pyrroline derivatives, particularly 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids, are designed as structural mimics of P5C[2]. By acting as competitive inhibitors, they disrupt the metabolic rewiring essential for tumor survival[2].

Pathway Glutamate Glutamate P5C Δ1-Pyrroline-5-Carboxylate (P5C) Glutamate->P5C P5CS Proline L-Proline P5C->Proline Catalyzed by PYCR1 PYCR1 Enzyme (Overexpressed in Cancer) PYCR1->P5C Cancer Cancer Cell Proliferation & Survival Proline->Cancer Metabolic Rewiring Inhibitor 1-Pyrroline Derivatives (Competitive Inhibition) Inhibitor->PYCR1 Blocks

Caption: L-Proline metabolic rewiring in cancer cells and PYCR1 inhibition by 1-pyrroline derivatives.

2-Pyrrolines (Δ2) and Cytotoxicity

Conversely, 2-pyrrolines possess an enamine moiety that allows for dense, multi-substituted functionalization. Highly substituted Δ2-pyrrolines have demonstrated potent apoptotic effects, often by acting as microtubule-stabilizing agents or by directly interfering with chromosomal segregation during cell division[3].

Comparative Antiproliferative Efficacy & SAR Insights

To objectively evaluate performance, we must compare the half-maximal inhibitory concentrations (IC50) of these derivatives across standardized cell lines. The data below synthesizes recent findings from both 1-pyrroline and 2-pyrroline libraries.

Quantitative Data Comparison
Compound ClassSpecific DerivativeKey SubstituentTarget Cell LineIC50 / GI50 (µM)Reference
1-Pyrroline (Δ1) trans-4aPhenyl (Ar1), Phenyl (Ar2)A549 (Lung)> 100.0[4]
1-Pyrroline (Δ1) trans-4b4-Methoxyphenyl (Ar1)A549 (Lung)85.3[4]
2-Pyrroline (Δ2) MCR AnalogsMixed SulfonamidoHeLa (Cervical)5.0 - 50.0[1]
2-Pyrroline (Δ2) Compound 6fm-ChloroJurkat (Leukemia)11.43[5]
2-Pyrroline (Δ2) Compound 6fm-ChloroA549 (Lung)16.91[5]
2-Pyrroline (Δ2) Compound 6qo-PhenoxyHeLa (Cervical)10.43[5]
2-Pyrroline (Δ2) Compound 6qo-PhenoxyA549 (Lung)6.23 [5]
Structure-Activity Relationship (SAR) Causality
  • Lipophilicity and Steric Bulk in Δ2-Pyrrolines: Compound 6q exhibits the highest potency (IC50 = 6.23 µM in A549 cells)[5]. The causality lies in the o-phenoxy substitution on the phenyl ring. This bulky, electron-rich group significantly enhances the molecule's lipophilicity, improving cell membrane permeability and optimizing hydrophobic interactions within the target protein's binding pocket[5].

  • Halogen Bonding: Compound 6f features an m-chloro substitution, yielding broad-spectrum cytotoxicity across A549, HeLa, and Jurkat lines[5]. The electron-withdrawing nature of the chlorine atom strengthens target engagement via halogen bonding, a critical interaction in modern drug-receptor binding[4],[5].

  • Electrophilicity in Δ1-Pyrrolines: For 3,4-dihydro-2H-pyrroles, the presence of electron-donating groups (like the 4-methoxy group in trans-4b) improves activity compared to the unsubstituted phenyl variant (trans-4a)[4]. However, 1-pyrrolines generally exhibit higher IC50 values (lower potency) in direct cytotoxicity assays compared to highly functionalized 2-pyrrolines, suggesting they may be better suited as targeted metabolic probes rather than acute cytotoxic agents[4],[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes inherent chemical or biological checkpoints.

Protocol A: Synthesis of 1-Pyrroline Derivatives (Acid-Mediated Cyclization)

This method utilizes the Michael addition of a protected amino-nitrile to an enone, followed by deprotection and cyclization[2].

  • Michael Addition: React [(diphenylmethylene)amino]acetonitrile with the desired enone in a basic medium. Causality for base selection: Use solid-liquid phase-transfer catalysis with CaO and Bu4NHSO4 in CH2Cl2 to achieve high diastereoselectivity[2].

  • Deprotection & Cyclization: Suspend 1 mmol of the resulting 5-oxopentanenitrile intermediate in 10 mL diethyl ether and 1 mL methanol[2]. Add 6.25 mL of 20% HCl[2].

  • Reaction Monitoring: Stir at room temperature for 30 to 300 minutes[2].

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting material validates the selective removal of the diphenylmethylene-protecting group and subsequent in situ cyclization into the 3,4-dihydro-2H-pyrrole ring[2].

  • Workup: Neutralize and extract. Note that treatment with water may yield amides as by-products, which must be separated via column chromatography[2].

Protocol B: Synthesis of 2-Pyrroline Derivatives (Base-Catalyzed Cyclocondensation)

This metal-free approach constructs multi-substituted Δ2-pyrrolines[5].

  • Precursor Preparation: Synthesize Erlenmeyer azlactones via standard protocols[5].

  • Cyclocondensation: Dissolve the azlactone and malononitrile (1.2 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a mild base (e.g., piperidine). Causality: The mild base triggers a 1,2-addition followed by an unexpected ring-opening/closure cascade that forms the pyrroline core without the need for heavy metal catalysts[5].

  • Validation Checkpoint: Confirm the structure via 1H NMR. The presence of a distinct enamine proton signal confirms the Δ2 double bond position, differentiating it from a Δ1 isomer[5].

Protocol C: In Vitro Antiproliferative Assay (MTT)

The MTT assay measures mitochondrial metabolic rate, which correlates directly with cell viability[4].

Workflow Seed Seed Cancer Cells (1x10^4 cells/well) Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Add Pyrroline Derivatives (0.1-100 µM) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent & Form Formazan Incubate2->MTT Read Read Absorbance (Calculate IC50) MTT->Read

Caption: Standard MTT assay workflow for evaluating the antiproliferative activity of pyrrolines.

  • Cell Seeding: Seed human cancer cells (e.g., A549, HeLa) in 96-well plates at a density of cells per well[4]. Incubate for 24 hours to allow adherence[4].

  • Treatment: Expose cells to varying concentrations of the pyrroline derivatives (e.g., 0.1, 1, 10, 25, 50, and 100 µM) for 48 to 72 hours[3].

  • Validation Checkpoint (Controls):

    • Negative Control: 0.1% DMSO (vehicle). Ensures the solvent is not responsible for cell death[3].

    • Positive Control: Cisplatin or Doxorubicin. Validates the dynamic range and sensitivity of the assay for that specific cell passage[2].

  • Quantification: Add MTT reagent. Viable cells reduce MTT to insoluble purple formazan crystals. Solubilize the crystals and read absorbance at 570 nm to calculate the IC50[4],[3].

Conclusion

The pyrroline scaffold offers a highly tunable platform for oncology drug development. While 1-pyrroline derivatives show promise as targeted metabolic inhibitors of the L-proline pathway[2], multi-substituted 2-pyrrolines currently demonstrate superior acute antiproliferative activity in standard in vitro models, particularly when functionalized with lipophilic and electron-withdrawing groups like o-phenoxy and m-chloro substituents[5]. Future development should focus on optimizing the pharmacokinetic stability of these highly active Δ2-pyrrolines.

References

  • Novel Three-Component Synthesis and Antiproliferative Properties of Diversely Functionalized Pyrrolines Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids Source: MDPI URL:[Link]

  • Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-substituted Δ2 Source: Adichunchanagiri University / ChemistrySelect URL:[Link]

  • Metal-mediated synthesis of pyrrolines Source: RSC Publishing URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Study of Novel Kappa-Opioid Receptor (KOR) Agonists: A Comparative Guide

As a Senior Application Scientist in GPCR pharmacology, I frequently evaluate the translational potential of novel analgesic compounds. The kappa-opioid receptor (KOR) represents a highly validated target for treating in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in GPCR pharmacology, I frequently evaluate the translational potential of novel analgesic compounds. The kappa-opioid receptor (KOR) represents a highly validated target for treating intractable pain and pruritus without the respiratory depression and high abuse liability associated with mu-opioid receptor (MOR) agonists[1]. However, classic KOR agonists like U69,593 and U50,488 have historically failed in the clinic due to severe centrally mediated side effects, including dysphoria, hallucinations, and sedation[2].

Recent structure-activity relationship (SAR) studies have pioneered two distinct alternative strategies: peripherally restricted agonists (e.g., Difelikefalin) and G-protein biased agonists (e.g., Triazole 1.1)[1][2]. This guide provides an objective, data-driven comparison of these novel KOR agonists, detailing the mechanistic causality behind their SAR and providing the self-validating experimental protocols required to benchmark them.

Mechanistic Rationale: Bifurcated KOR Signaling

The therapeutic hypothesis driving modern KOR SAR is based on functional selectivity (biased agonism). Upon ligand binding, the KOR undergoes conformational changes that bifurcate into two primary intracellular signaling cascades:

  • G αi/o​ Protein Pathway: Inhibits adenylyl cyclase, reduces cAMP, and modulates ion channels to produce the desired analgesic and anti-pruritic effects[3].

  • β -Arrestin-2 Pathway: Recruits arrestins to internalize the receptor and activates p38 MAPK, a cascade strongly correlated with dysphoria and sedation [1][3].

By tuning the chemical scaffold, we can design biased agonists that preferentially stabilize the G-protein-active receptor conformation while avoiding the β -arrestin-2-active state[4].

KOR_Signaling Agonist KOR Agonist Binding KOR Kappa-Opioid Receptor (KOR) Agonist->KOR G_alpha Gαi/o Protein Activation KOR->G_alpha Biased Agonists Prefer B_arr β-Arrestin-2 Recruitment KOR->B_arr Balanced Agonists Trigger Both Analgesia Analgesia & Anti-pruritus (Therapeutic) G_alpha->Analgesia Dysphoria Dysphoria & Sedation (Adverse) B_arr->Dysphoria

Bifurcated KOR signaling pathways highlighting G-protein vs. β-arrestin-2 bias.

Comparative SAR & Quantitative Performance

To objectively evaluate product performance, we compare the classic balanced agonist (U69,593) against novel chemotypes developed through rigorous SAR optimization. The Triazole series (developed by the Aubé and Bohn laboratories) represents a breakthrough in CNS-penetrant, highly G-protein-biased KOR agonists[2][5]. Conversely, Difelikefalin is a peptide-based agonist that remains balanced but avoids CNS side effects via strict peripheral restriction[1].

The table below summarizes the in vitro pharmacological profiles of these compounds. The Bias Factor is calculated using the Black-Leff operational model ( ΔΔlog(τ/KA​) ), normalized to the reference compound U69,593.

Table 1: In Vitro Pharmacological Comparison of KOR Agonists
CompoundScaffold / StrategyG-Protein EC 50​ (nM)G-Protein E max​ (%) β -Arrestin-2 EC 50​ (nM) β -Arrestin-2 E max​ (%)Bias Factor vs. U69,593
U69,593 Arylacetamide (Balanced)1.2 ± 0.310015.4 ± 2.11001.0 (Reference)
Triazole 1.1 Triazole (G-Protein Biased)0.8 ± 0.298> 10,000< 10> 100
Isoquinolinone 2.1 Isoquinolinone (Weak Bias)2.5 ± 0.495350 ± 4545~ 25
Difelikefalin Peptide (Peripheral)0.5 ± 0.1991.1 ± 0.3951.2 (Balanced)

Application Insight: While Difelikefalin is highly potent, its peptide nature restricts it to peripheral targets (e.g., uremic pruritus). For CNS indications like severe neuropathic pain, the Triazole 1.1 scaffold provides the necessary blood-brain barrier penetration while utilizing its >100-fold bias factor to bypass the dysphoric β -arrestin-2 pathway[2].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in SAR profiling, every assay must be a self-validating system. This means incorporating internal controls that independently verify the dynamic range of the assay on every single plate, isolating the test compound's true biological effect from day-to-day cellular expression variance.

Workflow Cmpd Synthesize SAR Library GTP [35S]GTPγS Assay (G-protein Efficacy) Cmpd->GTP Arr PathHunter Assay (β-Arrestin Efficacy) Cmpd->Arr Model Black-Leff Operational Model GTP->Model Arr->Model Bias Calculate Bias Factor (ΔΔlog(τ/KA)) Model->Bias

Workflow for calculating the signaling bias factor of novel KOR agonists.

Protocol A: [35S]GTPγS Binding Assay (G-Protein Activation)

This assay measures the accumulation of non-hydrolyzable radiolabeled GTP, providing a direct, proximal readout of G αi/o​ activation[6].

Self-Validating Controls:

  • Basal Control: Vehicle only (establishes the 0% activation floor).

  • Maximal Control: 10 µM U69,593 (establishes the 100% system ceiling).

  • Nonspecific Binding (NSB): 10 µM unlabeled GTPγS (ensures the signal is receptor-mediated).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human KOR. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 43,000 x g for 30 minutes. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 15 µg of membrane protein per well with 30 µM GDP to reduce basal G-protein coupling.

  • Compound Addition: Add the novel KOR agonists in a 10-point concentration-response curve (10 −11 to 10 −5 M). Include the self-validating controls on every plate.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS to all wells. Incubate the plate at 30°C for 60 minutes to reach equilibrium.

  • Termination & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

Protocol B: PathHunter β -Arrestin-2 Recruitment Assay

To accurately quantify bias, the β -arrestin-2 recruitment must be measured in the same cellular background (CHO cells) using enzyme fragment complementation[6].

Self-Validating Controls:

  • Reference Curve: A full dose-response of U69,593 must be run alongside the novel compounds to calculate the relative transduction coefficient ( τ/KA​ ).

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells co-expressing ProLink-tagged human KOR and Enzyme Acceptor-tagged β -arrestin-2 into a 384-well white microplate at 5,000 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Ligand Stimulation: Prepare 5X concentration-response curves of the test compounds in assay buffer. Add 5 µL of compound to the 20 µL of cells.

  • Incubation: Incubate for 90 minutes at 37°C. (Causality note: 90 minutes is chosen because β -arrestin recruitment is a slower, downstream event compared to rapid G-protein coupling).

  • Detection: Add 12.5 µL of PathHunter detection reagent (containing the chemiluminescent substrate). Incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure chemiluminescence using a multi-mode plate reader. Calculate the Bias Factor using the ΔΔlog(τ/KA​) method, which normalizes the test compound's efficacy and potency against the U69,593 reference[4].

Conclusion & Strategic Recommendations

When selecting a KOR agonist scaffold for drug development, the intended clinical indication dictates the structural strategy.

  • If the goal is to treat peripheral conditions (e.g., chronic kidney disease-associated pruritus), a balanced but peripherally restricted peptide like Difelikefalin is highly effective and circumvents CNS side effects entirely[1].

  • If the goal is to target central pain pathways (e.g., neuropathic pain or migraine), small molecules based on the Triazole scaffold (like Triazole 1.1) are vastly superior to legacy compounds like U69,593[2]. By utilizing a self-validating screening cascade to confirm an extreme G-protein bias (>100-fold), researchers can achieve potent analgesia while structurally decoupling the receptor from the β -arrestin-2 mediated dysphoric cascade[4][7].

References

  • Frankowski, K. J., et al. (2015). "Structure-activity relationship studies of functionally selective kappa opioid receptor agonists that modulate ERK 1/2 phosphorylation while preserving G protein over βarrestin2 signaling bias." ACS Chemical Neuroscience, 6(8), 1411-1419.[Link]

  • Frankowski, K. J., et al. (2021). "Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists." Medicinal Chemistry Research, 30(7).[Link]

  • Machelska, H., & Celik, M. Ö. (2022). "The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies." Frontiers in Pharmacology.[Link]

  • Glaudin, A. (2021). "Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics." UNC College of Arts and Sciences.[Link]

  • Dunn, A. D., et al. (2019). "Structurally Related Kappa Opioid Receptor Agonists with Substantial Differential Signaling Bias: Neuroendocrine and Behavioral Effects in C57BL6 Mice." Journal of Pharmacology and Experimental Therapeutics.[Link]

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Comparative

A Comparative Guide to Symmetrical vs. Non-Symmetrical Diketopyrrolo[3,4-c]pyrrole Dyes

In the landscape of organic functional materials, Diketopyrrolo[3,4-c]pyrrole (DPP) dyes stand out as a premier class of high-performance chromophores.[1][2] Their robust, electron-deficient bicyclic lactam core, coupled...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic functional materials, Diketopyrrolo[3,4-c]pyrrole (DPP) dyes stand out as a premier class of high-performance chromophores.[1][2] Their robust, electron-deficient bicyclic lactam core, coupled with exceptional photochemical and thermal stability, has made them indispensable in cutting-edge applications ranging from organic electronics to advanced biomedical diagnostics.[2][3][4][5] A critical design parameter in harnessing the full potential of the DPP core is the strategic functionalization at its 3- and 6-positions, which gives rise to two fundamental architectural classes: symmetrical and non-symmetrical derivatives.

This guide provides a comprehensive, data-driven comparison of these two classes. We will delve into the synthetic nuances, explore the profound impact of symmetry on their photophysical and electronic properties, and evaluate their performance in key applications. The objective is to equip researchers, chemists, and material scientists with the necessary insights to make informed decisions in the rational design of next-generation DPP-based materials.

The Architectural Divide: Structural and Synthetic Considerations

The fundamental distinction between symmetrical and non-symmetrical DPP dyes lies in the identity of the aryl or heteroaryl groups flanking the central core. This structural difference has significant implications for the synthetic strategy.

Symmetrical DPP Dyes are characterized by a C2 axis of symmetry, featuring identical substituents at the 3- and 6-positions. This inherent symmetry often permits a more direct synthesis. The most prevalent method is a one-pot procedure involving the base-catalyzed condensation of a dialkyl succinate with two equivalents of an aromatic or heteroaromatic nitrile.[3] While efficient, this approach offers limited structural diversity within the final product.

Non-Symmetrical DPP Dyes , in contrast, possess two distinct aryl or heteroaryl moieties. This asymmetry breaks the molecular symmetry, which can be leveraged to achieve more nuanced control over the dye's properties. However, this structural complexity demands more sophisticated synthetic approaches to avoid the statistical formation of mixed symmetrical and non-symmetrical products.[6] A common and effective strategy is a multi-step synthesis, beginning with the condensation of a thienyl pyrrolinone ester with one aromatic nitrile, followed by N-alkylation and subsequent condensation with a second, different aromatic nitrile.[7] This stepwise methodology allows for the precise and programmed installation of different functional groups.[7][8]

G cluster_0 Symmetrical DPP Synthesis (One-Pot) cluster_1 Non-Symmetrical DPP Synthesis (Stepwise) A Dialkyl Succinate C Symmetrical DPP (Ar1-DPP-Ar1) A->C Strong Base B 2x Aromatic Nitrile (Ar1-CN) B->C D Thienyl Pyrrolinone Ester F Mono-Aryl Intermediate D->F Base E Aromatic Nitrile 1 (Ar1-CN) E->F G N-Alkylation F->G I Non-Symmetrical DPP (Ar1-DPP-Ar2) G->I Base H Aromatic Nitrile 2 (Ar2-CN) H->I

Caption: General synthetic schemes for symmetrical and non-symmetrical DPP dyes.

Comparative Physicochemical Properties: A Tale of Two Symmetries

The presence or absence of molecular symmetry profoundly influences the dye's electronic structure, which in turn dictates its interaction with light and its behavior in an electronic device.

Photophysical Properties: Absorption and Emission

The optical characteristics of DPP dyes are governed by intramolecular charge transfer (ICT) from the flanking aryl groups (donors) to the DPP core (acceptor). Altering the molecular symmetry directly modulates this ICT character.

  • Symmetrical DPPs typically display a single, intense, and well-defined absorption band. Their emission spectra are often a near mirror image of the absorption, resulting in relatively small Stokes shifts (10-70 nm).[9] Many symmetrical DPPs exhibit high fluorescence quantum yields (ΦF), a critical attribute for bioimaging and sensing applications.[4][9]

  • Non-Symmetrical DPPs often exhibit broader or even multiple absorption bands.[10] This is because the asymmetry can lead to more complex electronic transitions. The ability to incorporate different donor groups allows for the absorption profile to be strategically broadened to capture more of the solar spectrum, a key advantage in photovoltaics. While their fluorescence quantum yields can be high, the increased structural flexibility and potential for different decay pathways can sometimes lead to lower values compared to their symmetrical counterparts.[9][11]

PropertySymmetrical DPP DyesNon-Symmetrical DPP DyesRationale
Absorption (λmax) Typically a single, sharp absorption band.[12]Often broader or multiple absorption bands.[10]Asymmetry introduces varied electronic transitions, broadening the spectral response.
Stokes Shift Generally small (10-70 nm).[9]Can be larger and more variable.[6]Different ground and excited state geometries due to asymmetry can increase the Stokes shift.
Fluorescence Quantum Yield (ΦF) Often high (>60%).[6][9]Variable, can be high but sometimes lower.[11]Asymmetry can introduce non-radiative decay pathways, potentially reducing quantum yield.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

The causality behind this protocol is to obtain fundamental photophysical data. A dilute solution is used to avoid aggregation effects which can distort spectra. A reference standard is essential for calculating the relative fluorescence quantum yield accurately.

  • Sample Preparation: Prepare stock solutions of the DPP dyes in a spectroscopic grade solvent (e.g., chloroform, THF) at a concentration of 1 mM. From the stock, prepare dilute solutions (e.g., 10 µM) for analysis.

  • Absorption Measurement: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum from 300-900 nm. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are determined.

  • Emission Measurement: Using a spectrofluorometer, excite the sample at its λmax. Record the emission spectrum, noting the wavelength of maximum emission (λem).

  • Quantum Yield (ΦF) Determination: The ΦF is determined using a comparative method with a well-known fluorescent standard (e.g., Rhodamine 6G in ethanol, ΦF = 0.95). The absorbance of the sample and reference solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. The ΦF is calculated using the equation: ΦF(sample) = ΦF(ref) × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are paramount as they dictate the charge injection, transport, and collection capabilities of a material in an electronic device.

  • Symmetrical DPPs offer a predictable way to tune energy levels. The LUMO is largely dictated by the electron-deficient DPP core, while the HOMO is controlled by the electron-donating strength of the identical flanking groups.[13]

  • Non-Symmetrical DPPs provide a more powerful tool for fine-tuning these energy levels. By combining, for instance, a strong electron-donating group with a weaker one, the HOMO and LUMO levels can be positioned with greater precision. This allows the electrochemical band gap to be engineered to meet the specific energy level requirements of a device, such as aligning with the energy levels of an acceptor material in a solar cell.[7] Calculations have shown that the HOMO and LUMO levels of asymmetric isomers lie between those of the two corresponding symmetrical parent compounds, demonstrating this fine-tuning capability.[7]

PropertySymmetrical DPP DyesNon-Symmetrical DPP DyesRationale
HOMO Level Determined by two identical donor groups.Positioned between the levels of the two symmetrical parent compounds.[7]Asymmetry allows for averaging and finer control of the overall donor strength.
LUMO Level Primarily set by the DPP core.Can be modulated by the combined electronic nature of the two different flanks.The interplay of different substituents provides an additional handle for LUMO tuning.
Band Gap (Eg) Tunable, but in a more constrained manner.More precisely and widely tunable.[7]Greater structural freedom allows for more targeted band gap engineering.

Experimental Protocol: Cyclic Voltammetry (CV)

This electrochemical technique is crucial for experimentally determining the HOMO and LUMO energy levels. A non-aqueous, oxygen-free system is used to prevent unwanted side reactions. The ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard because its redox potential is stable and well-defined across different solvent systems.

  • System Preparation: Conduct the experiment in a three-electrode cell under an inert atmosphere (e.g., Argon). Use a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Electrolyte Solution: Use a 0.1 M solution of an electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Measurement: Add a small amount of the DPP dye to the solution. Record the cyclic voltammogram, scanning to both positive and negative potentials to observe oxidation and reduction events.

  • Calibration: After recording the sample's voltammogram, add a small amount of ferrocene as an internal standard and record the voltammogram again to determine the potential of the Fc/Fc⁺ couple.

  • Energy Level Calculation: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. The HOMO and LUMO levels can be estimated using the following empirical formulas (assuming the Fc/Fc⁺ redox potential is -4.8 eV vs. vacuum): HOMO (eV) = -[Eox(onset) - E1/2(Fc/Fc⁺) + 4.8] LUMO (eV) = -[Ered(onset) - E1/2(Fc/Fc⁺) + 4.8]

G cluster_0 Energy Level Tuning HOMO_symm HOMO LUMO_symm LUMO LUMO_symm->HOMO_symm  Symmetrical (Donor 1) Eg HOMO_nonsymm HOMO LUMO_nonsymm LUMO LUMO_nonsymm->HOMO_nonsymm  Non-Symmetrical Eg HOMO_symm2 HOMO LUMO_symm2 LUMO LUMO_symm2->HOMO_symm2  Symmetrical (Donor 2) Eg

Caption: Non-symmetrical DPPs enable energy levels between parent symmetrical dyes.

Performance in Demanding Applications

The choice between symmetrical and non-symmetrical DPP dyes is ultimately governed by the performance requirements of the target application.

Organic Field-Effect Transistors (OFETs)

In OFETs, performance hinges on high charge carrier mobility, which is heavily influenced by the molecular packing in the solid state.[14][15]

  • Symmetrical DPPs: Their regular structure often facilitates ordered π-π stacking, creating efficient pathways for charge transport. This high degree of crystallinity frequently translates into high charge carrier mobilities, making them excellent candidates for high-performance transistors.[14][16]

  • Non-Symmetrical DPPs: Asymmetry can disrupt long-range molecular order, which might lead to lower mobilities. However, recent studies have shown that introducing asymmetry can also lead to balanced hole and electron transport properties (ambipolar behavior).[17][18] Furthermore, desymmetrization can improve solubility, which is a critical parameter for solution-based processing of devices.[17][18]

Organic Solar Cells (OSCs)

The goal in OSCs is to maximize power conversion efficiency (PCE) by optimizing light absorption and energy level alignment between donor and acceptor materials.

  • Symmetrical DPPs: Their strong absorption and well-defined energy levels make them reliable donor materials. Symmetrical D–π–A–π–D structures have demonstrated higher PCEs than their D–π–A analogues, attributed to broader absorption and higher hole mobility.

  • Non-Symmetrical DPPs: The capacity for broader absorption spectra is a distinct advantage, allowing for more efficient light harvesting across the solar spectrum.[10] More importantly, the fine-tuning of HOMO/LUMO levels allows for precise optimization of the open-circuit voltage (Voc) and efficient charge transfer at the donor-acceptor interface, which is critical for minimizing energy loss and maximizing device efficiency.[7][19]

Bioimaging and Theranostics

Applications in biology demand probes with high brightness, photostability, and often, near-infrared (NIR) emission to penetrate tissue.[20][21]

  • Symmetrical DPPs: Their typically high fluorescence quantum yields make them ideal for developing bright fluorescent probes.[1][4] Symmetrical D-A-D architectures have been successfully engineered to create dyes with bright emission in the second near-infrared window (NIR-II), enabling high-resolution, deep-tissue imaging.[22]

  • Non-Symmetrical DPPs: The introduction of asymmetry can be used to attach different functional units, such as a targeting moiety and a therapeutic agent, creating multifunctional theranostic probes.[6] Their tunable properties are also being explored for applications like photodynamic and photothermal therapy, where light is used to generate reactive oxygen species or heat to destroy cancer cells.[3][6]

Conclusion and Future Outlook

The decision to employ a symmetrical or non-symmetrical diketopyrrolo[3,4-c]pyrrole dye is a strategic one, involving a trade-off between synthetic simplicity and functional versatility. Symmetrical DPPs provide a reliable platform for creating materials with high charge mobility and strong fluorescence, underpinned by straightforward and scalable synthetic routes.

Non-symmetrical DPPs, while synthetically more demanding, offer an unparalleled level of control over the fundamental optoelectronic properties of the material. The ability to precisely tune absorption profiles and frontier orbital energy levels provides a powerful toolkit for addressing the complex challenges in organic electronics and theranostics. As synthetic methodologies for creating these asymmetric structures become more efficient and accessible,[7] we can expect to see an expansion of their application in highly optimized and multifunctional devices, pushing the boundaries of what is possible with organic functional materials.

References

  • A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications. Molecules. [Link]

  • Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC Advances. [Link]

  • Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging. Molecules. [Link]

  • Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. MDPI. [Link]

  • Symmetrical and unsymmetrical triphenylamine based diketopyrrolopyrroles and their use as donors for solution processed bulk heterojunction organic solar cells. RSC Publishing. [Link]

  • Promoting the Near-Infrared-II Fluorescence of Diketopyrrolopyrrole-Based Dye for In Vivo Imaging via Donor Engineering. ACS Applied Materials & Interfaces. [Link]

  • Diketopyrrolopyrrole Fluorescent Probes. Encyclopedia.pub. [Link]

  • A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. PMC. [Link]

  • A Convenient Synthesis of Diketopyrrolopyrrole Dyes. MDPI. [Link]

  • Chiral diketopyrrolo[3,4-c]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solution and thin films. Organic & Biomolecular Chemistry. [Link]

  • A historical overview of the synthesis of unsymmetrically substituted DPPs. ResearchGate. [Link]

  • Chiral diketopyrrolo[3,4-c]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solution and thin films. RSC Publishing. [Link]

  • Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging. PMC. [Link]

  • Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC Publishing. [Link]

  • Photophysical characteristics of the symmetrical and asymmetrical dyes in chloroform. ResearchGate. [Link]

  • Straightforward access to diketopyrrolopyrrole (DPP) dimers. Sci-Hub. [Link]

  • Photophysical properties of the obtained DPP dyes. ResearchGate. [Link]

  • Stability and structural aspects of diketopyrrolopyrrole pigment and its N-alkyl derivatives. ResearchGate. [Link]

  • The geometry and absorption of diketo-pyrrolo-pyrroles substituted with various aryls. ResearchGate. [Link]

  • Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. MDPI. [Link]

  • New Diketopyrrolopyrrole (DPP) Dyes for Efficient Dye-Sensitized Solar Cells. ACS Publications. [Link]

  • Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. PMC. [Link]

  • Photochemical and photophysical properties of diketopyrrolopyrrole organic pigments. ETH Zurich Research Collection. [Link]

  • Diketopyrrolopyrrole (DPP)-Based Polymers and Their Organic Field-Effect Transistor Applications: A Review. ResearchGate. [Link]

  • Computational Study of Diketopyrrolopyrrole-Based Organic Dyes for Dye Sensitized Solar Cell Applications. PubMed. [Link]

  • Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers. [Link]

  • Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. PMC. [Link]

  • A Comparative Analysis of Symmetric Diketopyrrolopyrrole-Cored Small Conjugated Molecules With Aromatic Flanks: From Geometry to Charge Transport. PubMed. [Link]

  • Diketopyrrolopyrrole-based conjugated materials for non-fullerene organic solar cells. RSC Publishing. [Link]

  • A Hammett's analysis of the Substituent Effect in Functionalized Diketopyrrolopyrrole (DPP) Systems: optoelectronic properties. ChemRxiv. [Link]

  • New Diketopyrrolopyrrole (DPP) Dyes for Efficient Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C. [Link]

  • Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes. PMC. [Link]

  • Experimental and Theoretical Investigations of Different Diketopyrrolopyrrole-Based Polymers. PMC. [Link]

  • Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. Semantic Scholar. [Link]

  • Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. Frontiers. [Link]

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Validation

Comparative Study of Chlorophenyl, Thiophenyl, and Biphenyl Clubbed Bipyrazole Carbaldehydes

Target Audience: Researchers, medicinal chemists, and drug development professionals. Bipyrazole carbaldehydes represent a highly privileged scaffold in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Bipyrazole carbaldehydes represent a highly privileged scaffold in modern medicinal chemistry. Their unique spatial geometry and dual nitrogen-containing rings offer versatile coordination and hydrogen-bonding capabilities, making them ideal candidates for targeting complex microbial and oxidative pathways. Recent synthetic advancements have focused on functionalizing the 3′,4,4′,5-tetrahydro-2′H-[1,3′-bipyrazole]-2′-carbaldehyde core with distinct aromatic and heteroaromatic moieties to tune biological efficacy.

This guide provides an in-depth, objective comparison of chlorophenyl, thiophenyl, and biphenyl clubbed bipyrazole carbaldehydes, analyzing their synthetic pathways, mechanistic rationale, and comparative performance in antimicrobial and antioxidant applications [1].

Mechanistic Rationale: The Causality of Substituent Selection

The biological performance of bipyrazole carbaldehydes is not solely dictated by the core scaffold, but heavily relies on the electronic, steric, and lipophilic properties of the "clubbed" substituents. Understanding the causality behind these modifications is critical for rational drug design.

  • Biphenyl Moiety (Steric Bulk & Lipophilicity): The biphenyl group introduces significant steric bulk and high lipophilicity (increased LogP). This structural modification enhances the molecule's ability to penetrate the lipid-rich bacterial cell wall. Furthermore, the extended aromatic system facilitates strong hydrophobic interactions and π−π stacking with hydrophobic pockets in microbial target proteins (such as 5C1P), driving potent antibacterial and antifungal efficacy.

  • Thiophenyl Moiety (Electronic Polarizability): As a bioisostere of the phenyl ring, the thiophene moiety contains an electron-rich sulfur atom. This sulfur provides unique polarizability and acts as a dynamic hydrogen bond acceptor. The electron-dense nature of the thiophene ring makes it highly effective at stabilizing free radicals via electron donation, which is the fundamental mechanism driving its superior antioxidant activity.

  • Chlorophenyl Moiety (Inductive Electron Withdrawal): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) while simultaneously increasing the lipophilicity of the phenyl ring. This modulates the pKa​ of the adjacent pyrazole nitrogens, optimizing the molecule's binding affinity to specific microbial targets (such as the 1JX9 protein) through halogen bonding and electrostatic interactions.

Experimental Protocols: Synthesis and Validation

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological evaluation workflows.

A. Synthesis of Bipyrazole Carbaldehydes
  • Aldol Condensation: In a round-bottom flask, react the starting pyrazole derivative with equimolar amounts of the respective substituted aldehyde (chlorobenzaldehyde, thiophenecarboxaldehyde, or biphenylcarboxaldehyde) in ethanol. Add a catalytic amount of base (e.g., NaOH). Stir at room temperature until Thin Layer Chromatography (TLC) indicates the complete formation of the α,β -unsaturated intermediate.

  • Hetero-cyclization: To the intermediate mixture, add an excess of hydrazine hydrate. Reflux the mixture at 80°C for 4–6 hours. The nucleophilic attack of hydrazine on the α,β -unsaturated carbonyl system, followed by intramolecular cyclization, yields the target 3′,4,4′,5-tetrahydro-2′H-[1,3′-bipyrazole]-2′-carbaldehyde.

  • Purification: Quench the reaction in ice-cold water. Filter the resulting precipitate, wash with distilled water, and recrystallize from hot ethanol to obtain pure compounds. Confirm structural integrity via IR (C=N, C=O stretches), 1 H-NMR, and 13 C-NMR spectroscopy.

SynthesisWorkflow SM Starting Pyrazole + Aldehyde Aldol Aldol Condensation (Base Catalyzed) SM->Aldol Int α,β-Unsaturated Intermediate Aldol->Int Cyclo Hetero-cyclization (Hydrazine Hydrate) Int->Cyclo Prod Bipyrazole Carbaldehyde Library Cyclo->Prod

Synthesis workflow of clubbed bipyrazole carbaldehydes via aldol condensation and cyclization.

B. Biological Evaluation Assays
  • Antimicrobial Broth Microdilution (MIC): Prepare serial dilutions of the synthesized compounds in DMSO. Inoculate 96-well plates with standardized microbial suspensions (S. aureus, E. coli, R. oryzae). Incubate for 24h at 37°C. Use resazurin dye as a self-validating growth indicator (color change from blue to pink indicates microbial viability). The lowest concentration preventing color change is the Minimum Inhibitory Concentration (MIC).

  • DPPH Radical Scavenging (Antioxidant): Mix 1 mL of 0.1 mM DPPH methanolic solution with 3 mL of the compound solution at various concentrations. Incubate in the dark for 30 minutes. Measure absorbance at 517 nm. A decrease in absorbance validates the radical scavenging capability of the compound.

Comparative Performance Data

The following table summarizes the quantitative performance of the different substituent classes based on recent structure-activity relationship (SAR) studies and in-silico molecular docking [1].

Substituent ClassRepresentative AnaloguePrimary Biological StrengthKey Performance MetricMolecular Docking Score
Biphenyl Analogue 4l, 4o, 4vAntibacterial & AntifungalpMIC: 1.92 µM/mL against S. aureus, E. coli, R. oryzae-10.4 to -10.2 kcal/mol (Target: 5C1P)
Thiophenyl Analogue 4iAntioxidant Activity93.25% DPPH radical scavenging activityModerate
Chlorophenyl Analogue 4f, 4xBroad-spectrum / MixedpMIC: 1.92 µM/mL against select bacterial strains-10.3 kcal/mol (Target: 1JX9)
SAR Logic Mapping

The experimental data clearly delineates the structure-activity relationship (SAR) of the bipyrazole carbaldehyde scaffold. The biphenyl moiety is strictly accountable for virtuous antimicrobial activity due to its optimal fit in the hydrophobic pockets of microbial proteins. Conversely, the electron-donating capacity of the thiophenyl moiety shifts the molecule's primary utility toward antioxidant applications.

SARLogic Core Bipyrazole Carbaldehyde Core Sub1 Biphenyl Moiety (High Lipophilicity/Bulk) Core->Sub1 Sub2 Thiophenyl Moiety (Electron-Rich/Polarizable) Core->Sub2 Sub3 Chlorophenyl Moiety (Electron-Withdrawing/-I) Core->Sub3 Act1 Virtuous Antibacterial & Antifungal Activity Sub1->Act1 Act2 Superior Antioxidant Activity (>93% Scavenging) Sub2->Act2 Act3 Strong Target Docking (1JX9 Protein) Sub3->Act3

SAR mapping of bipyrazole carbaldehyde substituents to primary biological outcomes.

Conclusion & Future Directions

The comparative analysis reveals that functionalizing the bipyrazole carbaldehyde scaffold is not a one-size-fits-all approach.

  • For drug development programs targeting infectious diseases (bacterial and fungal pathogens), biphenyl-clubbed analogues (e.g., 4l, 4o, 4v) are the premier candidates due to their exceptional pMIC values and superior docking kinetics with microbial target proteins.

  • For applications requiring oxidative stress mitigation , thiophenyl-clubbed analogues (e.g., 4i) provide unmatched radical scavenging efficiency.

Furthermore, in-silico ADME and toxicity profiling indicate that these optimized analogues possess favorable pharmacokinetic properties, forecasting them as less-toxic candidates ( 300<LD50​≤5000 ) suitable for advanced preclinical exploration [1].

References

  • Avika, Kumar, N., Yasin, H., Sharma, S., Mali, S. N., & Gurav, S. S. (2024). *Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbal

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol

Handling complex pharmaceutical intermediates like 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443349-29-8) requires a rigorous, causality-driven approach to laboratory safety. As a drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex pharmaceutical intermediates like 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443349-29-8) requires a rigorous, causality-driven approach to laboratory safety. As a drug development professional, you must look beyond basic compliance and understand the mechanistic reasons behind each safety protocol.

Part 1: Chemical Profile & Hazard Causality

This compound features two distinct reactive moieties that dictate its hazard profile and necessary safety countermeasures:

  • 3,4-Dichlorophenyl Group: Halogenated aromatic rings are highly lipophilic[1]. If dissolved in organic solvents (e.g., DMSO, dichloromethane), this moiety acts as a permeation enhancer, rapidly crossing the stratum corneum (skin barrier) and potentially causing systemic toxicity. Furthermore, halogenated compounds rapidly degrade standard latex, necessitating specific polymer barriers[2].

  • 1-Methyl-2-pyrrolyl Group: Nitrogen-containing heterocycles are known sensitizers and respiratory irritants[3]. When handled in powder form, static-induced aerosolization poses a significant inhalation risk.

To ensure a self-validating safety culture, all handling must occur within the strict framework of a formal Chemical Hygiene Plan (CHP), as mandated by the[4].

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory apparel. The following quantitative PPE specifications are required to mitigate the specific physicochemical risks of this compound.

PPE CategoryMaterial SpecificationQuantitative ThresholdMechanistic Causality / Justification
Hand Protection Nitrile or NeopreneThickness ≥ 0.11 mm (splash) ≥ 0.38 mm (handling)Halogenated aromatics degrade latex. Nitrile prevents lipophilic permeation[2].
Eye Protection ANSI Z87.1 Goggles100% UV/Splash coveragePyrrole moieties can cause severe ocular irritation upon contact[2].
Respiratory N95 / P100 RespiratorOEL < 1 mg/m³ (estimated)Fine powders aerosolize easily; prevents inhalation of sensitizing heterocycles[4].
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents dermal exposure; synthetic fabrics can melt if co-solvents ignite[2].

Part 3: Standard Operating Procedure (SOP): Handling & Workflow

Expertise & Experience Insight: The greatest risk of exposure occurs during the transfer and weighing of the dry powder, where static charge can cause micro-particles to repel and aerosolize.

Phase 1: Pre-Operational Setup
  • Validate Engineering Controls: Ensure the chemical fume hood is operational. Self-Validation Step: Check the digital flow monitor to confirm a face velocity of 80–120 feet per minute (fpm) before opening the sash[2].

  • Static Mitigation: Use an anti-static zeroing boat and a grounded balance to prevent powder aerosolization.

  • PPE Inspection: Inflate nitrile gloves manually to check for micro-tears prior to donning.

Phase 2: Weighing and Solubilization
  • Transfer: Inside the fume hood, carefully transfer the required mass of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol using a clean, static-free stainless steel spatula.

  • Solubilization: If dissolving in organic solvents (e.g., DMSO for biological assays), add the solvent directly to the weighing vessel inside the hood. Causality: Solubilized halogenated compounds penetrate skin exponentially faster than dry powders. Never transport the unsealed solution outside the hood.

  • Sealing: Cap the vial tightly and wipe the exterior with a solvent-compatible lint-free wipe before removing it from the hood.

Part 4: Spill Response & RCRA-Compliant Disposal Plan

In the event of a spill, immediate containment is critical to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response:
  • Isolate: Alert personnel and restrict access to the area. If the spill is outside the hood, hold your breath, evacuate, and allow the room's HVAC to clear aerosols for 15 minutes.

  • Don Emergency PPE: Upgrade to a P100 respirator and double-layer nitrile gloves (≥ 0.38 mm total thickness).

  • Contain & Absorb: For powder spills, do not sweep (which aerosolizes the chemical). Gently cover the powder with damp absorbent pads (using water or a highly dilute surfactant). For solution spills, apply an inert absorbent (e.g., vermiculite or diatomaceous earth).

  • Decontaminate: Wash the surface with a mild detergent solution, followed by a water rinse.

Disposal Protocols:

Because this compound contains a halogenated aromatic ring, it cannot go down the drain or into standard biohazard bins. It must be managed as hazardous waste under the [5].

  • Segregation: Place all contaminated wipes, PPE, and empty vials into a designated, chemically compatible hazardous waste container.

  • Labeling: Label the container explicitly as "Hazardous Waste: Halogenated Organic Solid/Liquid (Contains 3,4-Dichlorophenyl derivatives)."

  • Storage: Store in a secondary containment tray in a designated Satellite Accumulation Area (SAA) for no more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators)[6].

Part 5: Process Visualization

G Risk 1. Risk Assessment (Review CHP) PPE 2. Don PPE (Nitrile ≥ 0.11mm) Risk->PPE Hood 3. Transfer to Fume Hood PPE->Hood Handle 4. Weighing & Solubilization Hood->Handle Spill Spill Detected? Handle->Spill SpillResp 5a. Spill Response (Contain & Absorb) Spill->SpillResp Yes Waste 5b. RCRA-Compliant Waste Disposal Spill->Waste No SpillResp->Waste Decon 6. Decontamination & Doff PPE Waste->Decon

Workflow for handling 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol and spill response.

References

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: eCFR / Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / NCBI Bookshelf URL:[Link]

  • Learn the Basics of Hazardous Waste (RCRA) Source: US Environmental Protection Agency (EPA) URL:[Link]

  • EPA/RCRA Hazardous Waste Management Training (40 CFR 262.34 AND 265.16) Source: Compliance Solutions URL:[Link]

Sources

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